Product packaging for 2H-Chromene-6-carboxylic acid(Cat. No.:CAS No. 527681-43-2)

2H-Chromene-6-carboxylic acid

Cat. No.: B1629062
CAS No.: 527681-43-2
M. Wt: 176.17 g/mol
InChI Key: ZMGWNKLTJQXNAB-UHFFFAOYSA-N
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Description

Structural Framework and Research Significance of the 2H-Chromene Moiety

The foundational structure of 2H-Chromene-6-carboxylic acid is the 2H-chromene moiety, which consists of a benzene (B151609) ring fused to a pyran ring. rjptonline.orgcaribjscitech.com This bicyclic system is a common feature in a vast array of natural products and synthetic compounds, contributing to their diverse biological activities. researchgate.net The "2H" designation indicates the position of the saturated carbon atom in the pyran ring. frontiersin.orgsemanticscholar.org The presence of both an aromatic ring and a heterocyclic pyran ring imparts a unique combination of rigidity and conformational flexibility to the molecule.

The research significance of the 2H-chromene scaffold is underscored by its prevalence in molecules exhibiting a wide range of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antioxidant activities. frontiersin.orgnih.govmdpi.com The structural versatility of the chromene ring allows for the introduction of various functional groups at different positions, enabling the fine-tuning of its biological and chemical properties. This adaptability makes the 2H-chromene moiety a "privileged scaffold" in drug discovery, meaning it is a structural framework that is frequently found in biologically active compounds. benthamscience.com

The addition of a carboxylic acid group at the 6-position of the 2H-chromene ring to form this compound introduces a key functional group that can participate in a variety of chemical reactions. This carboxylic acid group can act as a hydrogen bond donor and acceptor, and it can be converted into other functional groups such as esters, amides, and acid chlorides, further expanding the potential for creating a diverse library of derivatives for research purposes. The presence of this group can also influence the molecule's solubility and its ability to interact with biological targets. ontosight.ai

Contextualizing this compound within Heterocyclic Chemistry

Heterocyclic chemistry is a major branch of organic chemistry focused on the study of cyclic compounds containing at least one atom other than carbon within their ring structure. researchgate.net this compound is a quintessential example of an oxygen-containing heterocyclic compound. rjptonline.org The fusion of the benzene and pyran rings in its structure is a common motif in this field. caribjscitech.com

The synthesis of the chromene ring system is a topic of extensive research in heterocyclic chemistry, with numerous methods developed to construct this scaffold. These methods often involve condensation reactions, cyclization processes, and functional group transformations. smolecule.com For instance, the synthesis of chromene derivatives can be achieved through the reaction of substituted phenols with α,β-unsaturated aldehydes or ketones. frontiersin.org More advanced synthetic strategies include metal-catalyzed reactions, such as the Suzuki cross-coupling and ring-closing metathesis, which offer high efficiency and control over the final structure. frontiersin.orgnih.govru.nl

Within the broader landscape of heterocyclic chemistry, 2H-chromene derivatives, including this compound, are valued as versatile intermediates for the synthesis of more complex molecules. researchgate.net The reactivity of the double bond in the pyran ring and the aromatic benzene ring allows for a wide range of chemical modifications, making them valuable building blocks in the construction of novel compounds with potential applications in various fields of chemical science. researchgate.net

Historical Perspectives on the Research and Exploration of Chromene Derivatives

The study of chromene derivatives has a rich history rooted in the investigation of natural products. Many naturally occurring compounds containing the chromene scaffold have been isolated from plants and have been used in traditional medicine for centuries. semanticscholar.orgorientjchem.orguobaghdad.edu.iq The recognition of the therapeutic potential of these natural products spurred the interest of chemists in synthesizing and studying chromene derivatives.

Early research focused on the isolation, structure elucidation, and synthesis of these natural products. As synthetic methodologies advanced, chemists began to explore the synthesis of a wider variety of chromene derivatives with modified structures and functionalities. This led to the discovery of the broad spectrum of biological activities associated with this class of compounds. rjptonline.org

The development of new analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, played a crucial role in the characterization of these compounds and the understanding of their chemical properties. smolecule.com Over the years, the focus of research has expanded from the study of natural products to the rational design and synthesis of novel chromene derivatives with specific biological targets. This has led to the identification of chromene-based compounds with potential applications as anticancer agents, anti-inflammatory drugs, and antimicrobial agents. frontiersin.orgmdpi.com The ongoing exploration of chromene derivatives continues to be a vibrant area of research, driven by the quest for new molecules with improved therapeutic properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8O3 B1629062 2H-Chromene-6-carboxylic acid CAS No. 527681-43-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

527681-43-2

Molecular Formula

C10H8O3

Molecular Weight

176.17 g/mol

IUPAC Name

2H-chromene-6-carboxylic acid

InChI

InChI=1S/C10H8O3/c11-10(12)8-3-4-9-7(6-8)2-1-5-13-9/h1-4,6H,5H2,(H,11,12)

InChI Key

ZMGWNKLTJQXNAB-UHFFFAOYSA-N

SMILES

C1C=CC2=C(O1)C=CC(=C2)C(=O)O

Canonical SMILES

C1C=CC2=C(O1)C=CC(=C2)C(=O)O

Origin of Product

United States

Synthetic Methodologies for 2h Chromene 6 Carboxylic Acid and Its Analogs

Classical Approaches in Chromene Carboxylic Acid Synthesis

Traditional methods for the synthesis of chromene carboxylic acids often rely on condensation and cyclization reactions, which form the bedrock of heterocyclic chemistry.

Condensation Reactions in 2H-Chromene-6-carboxylic Acid Synthesis

Condensation reactions represent a foundational strategy for assembling the chromene core. A notable example is the Knoevenagel condensation, which can be employed to react salicylaldehydes with active methylene (B1212753) compounds. frontiersin.orgresearchgate.net For instance, the reaction of a substituted salicylaldehyde (B1680747) with a compound like ethyl trifluoroacetoacetate, often in the presence of a base such as piperidinium (B107235) acetate, can lead to the formation of a 2-hydroxy-2-(trifluoromethyl)-2H-chromene-3-carboxylate derivative. mdpi.com While not directly yielding the 6-carboxylic acid, this method highlights the utility of condensation for building the chromene ring, which can then be further functionalized.

Another versatile approach is the Petasis condensation, a multicomponent reaction involving a salicylaldehyde, a boronic acid, and an amine. The reaction is facilitated by the hydroxyl group adjacent to the aldehyde. The initial product can then undergo a subsequent cyclization upon heating to form the 2H-chromene structure, with the elimination of the amine. organic-chemistry.org This method offers a modular approach to a variety of substituted 2H-chromenes.

Cyclization Reactions for Benzopyran Formation

Intramolecular cyclization is a key step in many synthetic routes to chromenes, which are also known as benzopyrans. These reactions often involve the formation of the pyran ring onto a pre-existing benzene (B151609) ring.

One common strategy involves the cyclization of appropriately substituted phenols. For example, the reaction of a phenol (B47542) with an α,β-unsaturated aldehyde or ketone can lead to the formation of a chromene. The reaction of 2′,4′-dihydroxyacetophenone with methyl vinyl ketone, catalyzed by CaCl2/KOH, initially forms a 1,4-adduct which can then be cyclized under acidic conditions to yield a 3,4-dihydro-2H-benzopyran. researchgate.net

Mercury(II)-mediated cyclizations have also been reported for the synthesis of benzopyran derivatives from aryl allenic ethers. beilstein-journals.org For instance, the treatment of aryl allenic ethers with Hg(OTf)2 followed by reduction with NaBH4 can produce benzopyran derivatives. beilstein-journals.org Similarly, the cyclization of arylalkynes induced by mercury(II) salts can also yield benzopyran structures. beilstein-journals.org

Catalytic Strategies in the Synthesis of this compound Derivatives

Modern synthetic chemistry has increasingly turned to catalytic methods to improve efficiency, selectivity, and environmental friendliness. These strategies have been successfully applied to the synthesis of chromene derivatives. msu.eduuva.nl

Transition-Metal-Catalyzed Annulation and C-H Activation Reactions

Transition-metal catalysis has emerged as a powerful tool for the construction of complex heterocyclic frameworks through C-H activation and annulation reactions. researchgate.net

A significant advancement in the synthesis of 2H-chromene-3-carboxylic acids involves a rhodium(III)-catalyzed redox-neutral C–H activation/[3+3] annulation cascade. snnu.edu.cnorganic-chemistry.orgnih.govacs.orgacs.org This methodology utilizes N-phenoxyacetamides and methyleneoxetanones as reactants. snnu.edu.cnorganic-chemistry.orgnih.govacs.orgacs.org The reaction proceeds via a solvent-controlled pathway, leading to the direct and efficient formation of the 2H-chromene-3-carboxylic acid framework with excellent regioselectivity. acs.org This transformation is notable for being the first to use an α-methylene-β-lactone unit as a three-carbon source in transition-metal-catalyzed C–H activation through the selective cleavage of an alkyl C–O bond. snnu.edu.cnnih.gov

The proposed mechanism involves the initial C-H activation of the N-phenoxyacetamide directed by the acetamido group, followed by coordination and insertion of the methyleneoxetanone. A subsequent intramolecular nucleophilic attack and ring-opening of the β-lactone lead to the formation of the 2H-chromene-3-carboxylic acid product. The reaction demonstrates broad substrate tolerance and good functional group compatibility. acs.org

Table 1: Scope of Rh(III)-Catalyzed [3+3] Annulation for 2H-Chromene-3-carboxylic Acid Synthesis This table is representative and based on findings from the cited literature. Specific yields may vary based on reaction conditions.

EntryN-Phenoxyacetamide SubstituentMethyleneoxetanoneProduct Yield (%)
1HUnsubstitutedGood
24-MeUnsubstitutedHigh
34-OMeUnsubstitutedHigh
44-FUnsubstitutedModerate
54-ClUnsubstitutedModerate
64-BrUnsubstitutedModerate
7H3,3-DimethylGood

Metal-Free Brønsted and Lewis Acid/Base Catalysis

In a move towards more sustainable and cost-effective synthesis, metal-free catalytic systems have gained significant attention. researchgate.net Both Brønsted and Lewis acids and bases have been shown to be effective catalysts for the synthesis of 2H-chromenes. msu.eduuva.nl

Brønsted Acid Catalysis:

Brønsted acids have been utilized to catalyze the synthesis of chromenes through various mechanisms. nih.gov One approach involves the Brønsted acid-catalyzed electrocyclization of vinyl o-quinone methides, which can be generated in situ. thieme-connect.comthieme-connect.com This method provides a highly atom-economic and environmentally benign route to a diverse range of chromene derivatives in good to excellent yields. thieme-connect.comthieme-connect.com Another metal-free protocol involves the Brønsted acid-catalyzed [4+2] annulation of alkynyl thioethers with o-hydroxybenzyl alcohols to produce polysubstituted 2H-chromenes. acs.org

Lewis Acid Catalysis:

Lewis acids are also effective in promoting the synthesis of chromenes. For instance, the reaction of o-propargylated salicylaldehydes with 5-amino-1,3-dimethyluracil in the presence of a Lewis acid like BF3·OEt2 leads to the formation of chromene-fused pyrido[3,2-d]pyrimidines via an aza-Diels-Alder reaction. thieme-connect.comthieme-connect.com Furthermore, a dual catalyst system employing both a Brønsted acid (like a BINOL-derived phosphoric acid) and a Lewis acid has been developed for the addition of diazoesters to 2H-chromene acetals, providing access to C2-substituted chromenes. nih.gov

Table 2: Comparison of Catalytic Strategies for 2H-Chromene Synthesis

Catalytic StrategyKey FeaturesAdvantagesDisadvantages
Rh(III)-CatalysisC-H activation, [3+3] annulationHigh efficiency, regioselectivity, novel bond formationUse of expensive transition metal, may require specific directing groups
Brønsted Acid CatalysisElectrocyclization, annulationMetal-free, atom-economical, environmentally benignMay require specific substrates (e.g., vinyl o-quinone methides)
Lewis Acid CatalysisAza-Diels-Alder, addition reactionsMetal-free or uses inexpensive metals, good for specific transformationsMay require stoichiometric amounts of the acid in some cases

Organocatalysis in 2H-Chromene Synthesis

Organocatalysis has emerged as a powerful tool in the synthesis of chromene derivatives, offering metal-free and environmentally benign alternatives to traditional methods. Within this field, specific catalysts have shown significant promise.

Organoboron Catalysis

Organoboron compounds, particularly boronic acids, have been effectively employed as catalysts in the synthesis of 2H-chromenes. These reactions often proceed through the condensation of phenols with α,β-unsaturated carbonyl compounds. researchgate.net The mechanism is thought to involve the formation of a benzodioxaborinine intermediate, which then fragments to an ortho-quinone methide that undergoes electrocyclic ring closure. researchgate.net

A systematic evaluation of organoboron acid and Brønsted acid co-catalyst systems has led to the development of efficient protocols where both promoters are used in catalytic quantities. researchgate.net For instance, the combination of pentafluorophenylboronic acid and diphenylphosphinic acid has proven effective, even expanding the scope of the reaction to include α,β-unsaturated ketones, which are typically less reactive than aldehydes. researchgate.net

Another notable application is the Petasis condensation, a three-component reaction involving salicylaldehydes, amines, and alkenyl or aryl boronic acids. nih.govorganic-chemistry.org The reaction initially forms an aminophenol derivative, which upon heating, undergoes cyclization to yield the 2H-chromene structure. nih.gov This method has been further refined to use a catalytic amount of a resin-bound amine, simplifying the preparation process. organic-chemistry.org

Furthermore, boron-catalyzed [3+3] annulation reactions have been developed for the regioselective synthesis of 2H-chromene-4-carboxylates from vinyl sulfoxonium ylides and quinones. nih.gov This catalyst-controlled approach demonstrates the versatility of organoboron compounds in directing reaction outcomes towards specific isomers. nih.gov

Table 1: Examples of Organoboron-Catalyzed Synthesis of 2H-Chromenes

Phenol/Aldehyde Carbonyl/Boronic Acid Catalyst System Product Yield Reference
3-Methoxyphenol 3-Methyl-2-butenal PhB(OH)₂ / TFA 7-Methoxy-2,2-dimethyl-2H-chromene High researchgate.net
2-Naphthol Crotonaldehyde (C₆F₅)B(OH)₂ / H₃PO₂ 2-Methyl-2H-naphtho[2,1-b]pyran 85% researchgate.net
Salicylaldehyde (E)-prop-1-en-1-ylboronic acid Morpholine (catalytic) 2-Methyl-2H-chromene - nih.gov
Salicylaldehyde Vinylboronic acid Resin-bound amine 2H-Chromene - organic-chemistry.org

Novel and Efficient Synthetic Protocols

The quest for more efficient, atom-economical, and environmentally friendly synthetic routes has led to the development of novel protocols for constructing the 2H-chromene scaffold. These include multi-component reactions, decarboxylative strategies, and transformations of related heterocyclic systems.

Multi-component Reactions for 2H-Chromene Scaffolds

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all reactants, are highly valued in synthetic chemistry for their efficiency and convergence. researchgate.net Several MCRs have been designed for the synthesis of 2H-chromene and 4H-chromene derivatives. researchgate.netfrontiersin.orgnih.gov

One-pot three-component reactions of salicylaldehydes, a C-H activated acidic compound like malononitrile (B47326), and a third component are common. frontiersin.orgnih.gov For example, a variety of 2-amino-4H-chromenes can be prepared through the one-pot reaction of an aromatic aldehyde, ethyl cyanoacetate, and an enolizable C-H-activated acidic molecule, using the organocatalyst potassium phthalimide-N-oxyl (PoPINO) in water. frontiersin.orgnih.gov Similarly, pyrano[3,2-c]chromene derivatives have been synthesized via a one-pot cyclocondensation of β-aryloxyquinoline-3-carbaldehydes, 4-hydroxycoumarins, and malononitrile in the presence of piperidine. mdpi.com

Microwave-assisted MCRs have also gained traction, as they often lead to shorter reaction times and higher yields compared to conventional heating methods. researchgate.net These reactions frequently employ heterogeneous catalysts, which offer advantages in terms of recyclability and ease of separation. researchgate.net

Table 2: Selected Multi-component Reactions for Chromene Synthesis

Component 1 Component 2 Component 3 Catalyst/Conditions Product Type Reference
Salicylaldehyde Malononitrile Dimedone Pyridine-2-carboxylic acid / Reflux 2-Amino-4H-chromene smolecule.com
Aromatic Aldehyde Ethyl Cyanoacetate Enolizable C-H acid Potassium phthalimide-N-oxyl (PoPINO) / Water 2-Amino-4H-chromene frontiersin.orgnih.gov
Salicylaldehyde (E)-prop-1-en-1-ylboronic acid Amine Heat 2H-Chromene nih.gov
4-Hydroxycoumarin Benzaldehyde Malononitrile DABCO / Reflux Chromeno β-lactam hybrid mdpi.com

Decarboxylative Approaches in Chromene Carboxylic Acid Synthesis

Decarboxylative reactions have emerged as a powerful strategy in which a carboxylic acid functional group is used to activate a molecule before being removed as carbon dioxide. mdpi.comnih.gov This approach has been successfully applied to the synthesis of chromene and chromanone derivatives, often starting from chromone-3-carboxylic acids or coumarin-3-carboxylic acids. mdpi.comnih.gov

A notable example is the doubly decarboxylative Michael-type addition of pyridylacetic acid to chromone-3-carboxylic acids or coumarin-3-carboxylic acids, which proceeds under Brønsted base catalysis to furnish biologically relevant chromanone- and chroman-2-one-pyridine hybrids. nih.govresearchgate.net Mechanistic studies confirm that the reaction pathway involves a classical Michael addition followed by a double decarboxylation. nih.gov

Similarly, decarboxylative (3+2)-cycloaddition reactions between chromone-3-carboxylic acids and azomethine ylides have been developed to produce complex chromenopyrrole structures. mdpi.com In this process, the carboxylate group serves both to enhance the electrophilicity of the starting material and as a facile leaving group. mdpi.com Other variations include the decarboxylative Michael reaction of α-substituted azlactones with chromone-3-carboxylic acids mdpi.com and doubly decarboxylative, photoredox-catalyzed Giese reactions that use N-(acyloxy)phthalimides as radical precursors. rsc.org These methods highlight the utility of the carboxyl group as a transient activating group in the construction of complex heterocyclic systems. mdpi.comrsc.org

Haloform Reactions for Coumarin-Based Carboxylic Acid Derivatives

The haloform reaction is a classic organic transformation used to convert methyl ketones into the corresponding carboxylic acids via exhaustive α-halogenation followed by cleavage with a base. nih.govbyjus.com This methodology has been specifically applied to the synthesis of coumarin-based carboxylic acids from 3-acetylcoumarin (B160212) precursors. niscair.res.injournal-iiie-india.com

The reaction of 3-acetyl-2H-chromen-2-one with a halogen (such as bromine) in the presence of an alkali (like sodium hydroxide) effectively oxidizes the acetyl group to a carboxyl group, yielding a 2-oxo-2H-chromene-3-carboxylic acid. niscair.res.injournal-iiie-india.com The mechanism involves the initial formation of an enolate, which is then repeatedly halogenated at the methyl group. byjus.com The resulting tri-halogenated ketone is then attacked by a hydroxide (B78521) ion, leading to the cleavage of the C-C bond and the formation of a carboxylate and a haloform (e.g., bromoform). byjus.com

Researchers have optimized conditions for this transformation, finding that Br₂/H₂O under alkaline catalytic conditions at room temperature is sufficient and provides the target carboxylic acid in high yield through a green pathway. niscair.res.in A key consideration is the stability of the coumarin (B35378) lactone ring, which can be susceptible to cleavage under strongly basic conditions; however, studies have shown that at certain concentrations, such as with 20% aqueous NaOH, the lactone ring remains intact. niscair.res.injournal-iiie-india.com

Table 3: Haloform Reaction for Synthesis of 2-oxo-2H-chromene-3-carboxylic acid

Substrate Reagents Conditions Product Yield Reference
3-acetyl-2H-chromen-2-one Br₂ / NaOH (aq) Room Temperature 2-oxo-2H-chromene-3-carboxylic acid Excellent niscair.res.in
3-acetyl-6-bromo-2H-chromen-2-one Br₂ / NaOH (aq) Room Temperature, 60 min 6-bromo-2-oxo-2H-chromene-3-carboxylic acid Excellent niscair.res.in

Regioselective Synthesis of this compound Derivatives

Regioselectivity is a critical aspect of synthesizing substituted aromatic compounds like this compound, ensuring that functional groups are installed at the desired position on the chromene nucleus. Various strategies have been employed to control the position of substitution during or after the formation of the heterocyclic ring.

One approach involves utilizing starting materials that already contain the carboxylic acid group or a precursor at the desired position. For example, a Rh(III)-catalyzed C-H activation and [3+3] cyclization of 2-benzyl-2H-indazole-6-carboxylic acids with iodonium (B1229267) ylides has been reported. researchgate.net This method demonstrates that C-H activation can occur regioselectively at the C7-H bond, adjacent to the carboxylic acid group, to build a fused chromene ring system. researchgate.net

Another strategy is the catalyst-controlled divergent synthesis, where the choice of catalyst dictates the regiochemical outcome of the reaction. In the [3+3] annulation of vinyl sulfoxonium ylides with quinones, a boron catalyst directs the reaction to form 2H-chromene-4-carboxylates, whereas a Ru(II) catalyst leads to the formation of 2H-chromene-2-carboxylates. nih.gov

Furthermore, the synthesis of natural products has provided examples of regioselective cyclization. For instance, a concise synthesis of 2,2-dimethyl-8-prenyl chromene-6-propenoic acid was achieved in five linear steps starting from p-iodophenol, where the final cycloisomerization step afforded the 2H-chromene with the propenoic acid side chain at the C6 position in almost quantitative yield. uva.nl These examples underscore the importance of substrate control, catalyst selection, and strategic planning to achieve the regioselective synthesis of complex molecules like this compound and its derivatives.

Directed Functionalization at the C-6 Position

Directing chemical modifications to the C-6 position of the 2H-chromene core allows for the synthesis of specific analogs, including the target this compound. These strategies often rely on precursors where the C-6 position is already activated for substitution or transformation.

Oxidation of C-6 Aldehydes

A straightforward method for the synthesis of this compound derivatives involves the oxidation of the corresponding C-6 aldehyde. For instance, 2-phenyl-3,4-dihydro-2H-chromene-6-carbaldehyde can be oxidized to form 2-phenyl-3,4-dihydro-2H-chromene-6-carboxylic acid. This transformation can be achieved using common oxidizing agents.

Table 1: Oxidation of 2-Phenyl-3,4-dihydro-2H-chromene-6-carbaldehyde

Precursor Reagent Product Reference

Synthesis from Pre-functionalized Phenols

An alternative to functionalizing the intact chromene ring is to construct the ring from a starting material that already possesses the desired carboxylic acid group. For example, substituted 7-hydroxy-2-oxo-2H-chromene-6-carboxylic acids can be synthesized from appropriately substituted 2,4-dihydroxybenzoic acids, which contain the carboxyl group prior to the ring-forming reaction with a β-keto ester. tandfonline.com

Table 2: Synthesis of Substituted 7-Hydroxy-2-oxo-2H-chromene-6-carboxylic acid

Reactant 1 Reactant 2 Product Type Reference

Functionalization via C-6 Halogenated Intermediates

Halogen atoms at the C-6 position serve as versatile handles for introducing a variety of functional groups, including those that can be converted to a carboxylic acid. The Sonogashira reaction, a cross-coupling reaction, is a prime example of this strategy. Researchers have utilized 6-iodo-3-nitro-2-(trifluoromethyl)-2H-chromene as a key intermediate for derivatization at the C-6 position. nih.gov While this study focused on introducing alkynyl groups, this method highlights the utility of the C-6 halogen as a reactive site. The introduction of a cyano group at C-6, which can be subsequently hydrolyzed to a carboxylic acid, has also been demonstrated. nih.gov

Improvement in the anticancer potency of some chromene derivatives has been noted with the substitution of a halogen or methoxy (B1213986) group at the C-6 position. frontiersin.org Furthermore, the 6-bromo analogue of certain 3-nitro-2-(trifluoromethyl)-2H-chromene derivatives has been shown to be a moderately potent antagonist for the P2Y6 receptor. nih.gov

Table 3: C-6 Functionalization of 3-Nitro-2-(trifluoromethyl)-2H-chromene via Sonogashira Reaction

Precursor Coupling Partner Catalyst System Product Type Reference

This synthetic approach underscores the importance of C-6 halogenated chromenes as pivotal intermediates for creating diverse analogs. The flexibility offered by reactions like the Sonogashira coupling allows for the construction of a wide array of substituted chromenes for further investigation. nih.gov

Chemical Reactivity and Transformations of 2h Chromene 6 Carboxylic Acid

Functional Group Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group at the 6-position is a primary site for chemical derivatization, enabling the synthesis of esters, amides, and salts, which can significantly alter the molecule's physical, chemical, and biological properties.

The carboxylic acid moiety of 2H-chromene-6-carboxylic acid and its analogues readily undergoes esterification with various alcohols under acidic conditions. This reaction is a common strategy for creating derivatives, including prodrugs. For instance, the reaction of a chromene carboxylic acid with an alcohol like methanol (B129727) or ethanol (B145695) in the presence of a strong acid catalyst such as sulfuric acid (H₂SO₄) or hydrogen chloride (HCl) yields the corresponding methyl or ethyl ester. google.com This transformation is not limited to simple alcohols; more complex esters, such as the 3,4,5-trimethoxy-benzyl ester of 2,2-dimethyl-2H-chromene-6-carboxylic acid, have also been synthesized, demonstrating the versatility of this reaction. nih.gov

Table 1: Examples of Esterification Reactions on Chromene Carboxylic Acids
Chromene SubstrateReagent(s)ProductReference
6-fluoro-3,4-dihydro-2H-chromene-2-carboxylic acidMethanol, H₂SO₄Methyl 6-fluoro-3,4-dihydro-2H-chromene-2-carboxylate google.com
2,2-Dimethyl-2H-chromene-6-carboxylic acid3,4,5-trimethoxy-benzyl alcohol2,2-Dimethyl-2H-chromene-6-carboxylic acid 3,4,5-trimethoxy-benzyl ester nih.gov
6-chloro-2H-chromene-3-carboxylic acidEthanolEthyl 6-chloro-2H-chromene-3-carboxylate

The carboxylic acid group can be converted into an amide via reaction with a primary or secondary amine. This transformation often employs coupling reagents commonly used in peptide synthesis to facilitate the formation of the amide bond. Reagents such as N,N,N′,N′-tetramethyl-O-(1H-benzotriazol-1-yl)uronium tetrafluoroborate (B81430) (TBTU) in the presence of a non-nucleophilic base like triethylamine (B128534) (Et₃N) are effective for coupling chromene carboxylic acids with amines. mdpi.com This method has been used to synthesize novel amides, for example by reacting 6-chloro-2-hydroxy-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid with 5-allylsulfanyl- Current time information in Bangalore, IN.evitachem.comresearchgate.netthiadiazol-2-ylamine. mdpi.com The formation of carboxamides is a key strategy for building more complex molecules and exploring structure-activity relationships. smolecule.com

Table 2: Examples of Amidation Reactions
Chromene Carboxylic AcidAmineCoupling ReagentsProductReference
6-chloro-2-hydroxy-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid5-allylsulfanyl- Current time information in Bangalore, IN.evitachem.comresearchgate.netthiadiazol-2-ylamineTBTU, Et₃N6-chloro-2-hydroxy-2-trifluoromethyl-2H-chromene-3-carboxylic acid (5-allylsulfanyl- Current time information in Bangalore, IN.evitachem.comresearchgate.netthiadiazol-2-yl)-amide mdpi.com,
2-oxo-2H-chromene-3-carboxylic acidAmmonia (conceptual)Not specified2-Oxo-3-phenyl-2H-chromene-7-carboxylic acid amide (related example) fluorochem.co.uk

As with any carboxylic acid, this compound can be deprotonated by a base to form a carboxylate salt. mnstate.edu This reaction is typically achieved by treatment with an inorganic base such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). The resulting carboxylate salt is significantly more water-soluble than the parent carboxylic acid. chemimpex.com The formation of these salts is a fundamental acid-base reaction. mnstate.edu The carboxylate anion is stabilized by resonance, which accounts for the acidic nature of the parent compound. mnstate.edu These salts can be neutralized by a strong acid to regenerate the original carboxylic acid. mnstate.edu

Chromene Ring System Transformations

The 2H-chromene core itself is susceptible to chemical transformations, particularly oxidation and reduction, which modify the pyran ring of the chromene system.

The 2H-chromene ring system can undergo oxidation to yield several products, most notably coumarins (chromen-2-ones) or chromones (chromen-4-ones). evitachem.comsmolecule.com The allylic position of the 2H-chromene ring is susceptible to oxidation. For instance, allylic amide-functionalized 2H-chromenes have been chemoselectively oxidized to the corresponding coumarin (B35378) analogues using pyridinium (B92312) dichromate (PDC). acs.org This transformation typically requires several days at room temperature to achieve good yields. acs.org In other examples, the oxidation of 3-nitro-2H-chromenes with reagents like hydrogen peroxide can lead to the formation of flavonols. chim.it The oxidation of a substituent on the ring, such as the conversion of a 6-formyl group to a 6-carboxylic acid group, can be achieved with agents like silver oxide. oup.com

Table 3: Examples of Oxidation Reactions of the 2H-Chromene System
SubstrateOxidizing Agent(s)Product TypeReference
Allylic amide derived 2H-chromenesPyridinium dichromate (PDC)Coumarin analogues acs.org
3-nitro-2H-chromenesH₂O₂, NaOHFlavonols chim.it
2H-Chromene core (general)Not specifiedChromone (B188151) derivatives evitachem.com, smolecule.com

The double bond within the pyran ring of the 2H-chromene system can be reduced to yield the corresponding 3,4-dihydro-2H-chromene, commonly known as a chroman. caribjscitech.com This saturation of the heterocyclic ring is a key transformation. A variety of reducing agents can accomplish this. For example, the reduction of 3-nitro-2H-chromenes using lithium aluminium hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) in combination with other reagents like Raney nickel results in the formation of 3-aminochromanes, indicating a full reduction of the pyran ring's double bond alongside the reduction of the nitro group. chim.it Furthermore, catalytic hydrogenation using palladium on carbon (Pd/C) is an effective method for reducing chromone systems to the corresponding chroman structure, as demonstrated in the synthesis of 6-fluoro-3,4-dihydro-2H-chromene-2-carboxylic acid from its chromone precursor. google.com Conversely, the reduction of chromones (chromen-4-ones) with reagents such as 9-borabicyclo[3.3.1]nonane (9-BBN) can selectively yield 2H-chromenes. caribjscitech.comresearchgate.net

Table 4: Examples of Reduction Reactions of the Chromene System
SubstrateReducing Agent(s)ProductReference
6-fluoro-4-oxo-4H-chromene-2-carboxylic acidH₂, 10% Pd/C6-fluoro-3,4-dihydro-2H-chromene-2-carboxylic acid google.com
3-nitro-2H-chromeneLiAlH₄ or NaBH₄/Raney Ni3-aminochromane chim.it
Chromone9-BBN2H-chromene caribjscitech.com, researchgate.net

Electrophilic and Nucleophilic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of the 2H-chromene scaffold is susceptible to both electrophilic and nucleophilic substitution reactions, allowing for a wide range of functionalizations. The inherent electronic properties of the chromene system, influenced by the oxygen heteroatom and existing substituents, direct the regioselectivity of these transformations.

Electrophilic Substitution: The benzene moiety of chromene derivatives can undergo typical electrophilic aromatic substitution reactions. The electron-donating nature of the pyran oxygen atom generally activates the aromatic ring, facilitating reactions such as nitration and halogenation. For instance, in related chromene systems, the presence of an activating group like a methoxy (B1213986) substituent at the C-5 position can enhance the electron density at specific carbons, directing further electrophilic substitution. Studies on aromatic prenyltransferases have shown that these enzymes catalyze the electrophilic substitution of aromatic rings, a process that can lead to the formation of carbon-carbon bonds on the chromene scaffold. researchgate.net The specific position of substitution is dictated by the combined directing effects of the pyran oxygen and any other substituents on the aromatic ring.

Nucleophilic Substitution: Nucleophilic substitution reactions on the aromatic ring of the 2H-chromene system are also feasible, particularly when a suitable leaving group is present. The carboxylic acid group at the C-6 position can itself participate in nucleophilic attack reactions. smolecule.com Furthermore, a halogen atom, such as chlorine at the C-6 position or iodine at other positions, can serve as a leaving group for nucleophilic substitution, enabling the introduction of various other functional groups. evitachem.com This strategy is valuable for synthesizing derivatives with modified properties.

Table 1: Summary of Substitution Reactions on the 2H-Chromene Benzene Ring

Reaction TypeReagents/ConditionsPosition(s)Product TypeReference(s)
Electrophilic SubstitutionNitric acid (HNO₃), Halogens (Cl₂, Br₂)Aromatic RingSubstituted chromenes
Electrophilic SubstitutionPrenyltransferasesAromatic RingPrenylated chromenes researchgate.net
Nucleophilic SubstitutionNucleophiles (e.g., amines)C-6 (with leaving group)6-substituted chromenes

Acylation Studies on 2H-Chromenes

Acylation reactions, particularly the Friedel-Crafts acylation, are fundamental for introducing acyl groups onto the 2H-chromene framework. These studies are crucial for synthesizing key intermediates and final compounds with specific functionalities.

Research on the acylation of 2,2-dimethyl-2H-chromenes has demonstrated the successful introduction of acetyl and formyl groups onto the chromene ring system. oup.com These acylation reactions provide access to a variety of acylchromenes. Significantly, 2,2-dimethyl-2H-chromene-6-carboxylic acid, also known as anofinic acid, can be synthesized through the oxidation of the corresponding 6-formyl-2,2-dimethyl-2H-chromene. oup.com While Friedel-Crafts acylation is a common method, some applications have reported low yields, indicating that reaction conditions are critical for success. acs.org The orientation of the acylation is influenced by the substituents already present on the chromene ring.

Table 2: Acylation Methods for 2H-Chromenes

ReactionReagentsProductSubsequent ReactionFinal ProductReference(s)
FormylationVilsmeier or Gattermann-KochFormylchromenesOxidationChromene-carboxylic acids oup.com
AcetylationAcetyl chloride/AlCl₃Acetylchromenes-Acetyl-substituted chromenes oup.com

Derivatization Strategies for Enhanced Bioactivity and Specific Applications

The 2H-chromene scaffold is a versatile template for developing new therapeutic agents. Derivatization at various positions of the chromene ring system is a key strategy to enhance biological activity and tailor compounds for specific applications.

Modification at the C-2 and C-3 Positions

Modifications at the C-2 and C-3 positions of the pyran ring are critical for modulating the biological properties of 2H-chromene derivatives.

The introduction of a carboxylic acid group at the C-3 position is a significant modification, with several synthetic methods developed to achieve this, including rhodium-catalyzed C-H activation/[3 + 3] annulation cascades. snnu.edu.cnacs.org The resulting 2H-chromene-3-carboxylic acids are valuable for further derivatization. snnu.edu.cn However, in a series of P2Y6 receptor antagonists, replacing a nitro group with a 3-carboxylic acid or 3-ester group led to a loss of affinity, indicating that the nature of the substituent at this position is crucial for specific biological targets. nih.govnih.gov The presence of a cyano (CN) group at the C-3 position has been identified as important for the anticancer activity of some chromene derivatives. frontiersin.org

At the C-2 position, various substituents can be introduced to influence bioactivity. For instance, copper-catalyzed alkynylation allows for the attachment of alkyne groups at C-2. scispace.com The introduction of a carbohydrate fragment at the C-2 position has been shown to modulate the antiproliferative activity of 3-nitro-2H-chromenes, with the effect being dependent on the specific cell line and the nature of other substituents. soton.ac.uk

Substitutions on the Aromatic Ring for Structure-Activity Relationship Elucidation

Systematic substitution on the aromatic A-ring of the 2H-chromene scaffold is a fundamental strategy for elucidating structure-activity relationships (SAR).

Studies on 3-nitro-2-(trifluoromethyl)-2H-chromene derivatives as P2Y6 receptor antagonists have shown that the 6-position is highly suitable for derivatization. nih.govnih.gov Various alkynyl analogues at this position were synthesized, with some showing greater affinity than the parent compound. nih.gov This suggests that the 6-position allows for substitution with sterically extended chains without losing affinity for this particular receptor. nih.govnih.gov The presence of a halogen, such as chlorine, at the C-6 position has also been shown to be critical for the bioactivity of certain chromene derivatives. For anticancer activity, the introduction of lipophilic functional groups at the C-6 position is considered important. frontiersin.org

The position of substitution on the aromatic ring significantly impacts pharmacological activity. For example, in some series, substitution at the 7th position with an electron-donating group was found to enhance activity, whereas an electron-withdrawing group had the opposite effect. benthamscience.com The substitution pattern on the aromatic ring of 3-nitro-2H-chromenes has also been shown to strongly influence their antibacterial activities. mdpi.com

Table 3: Impact of Aromatic Ring Substitution on Bioactivity of 2H-Chromene Derivatives

PositionSubstituent TypeEffect on BioactivityTarget/ActivityReference(s)
C-6Alkynyl, Halogen (F, Cl)Enhanced PotencyP2Y6 Receptor Antagonism nih.govnih.govresearchgate.net
C-6Lipophilic groupsEnhanced PotencyAnticancer frontiersin.org
C-7Electron-donating groupEnhanced ActivityGeneral Pharmacological benthamscience.com
C-7Electron-withdrawing groupDecreased ActivityGeneral Pharmacological benthamscience.com
VariousHalogensModulated ActivityAntibacterial mdpi.com

Introduction of Heterocyclic Moieties onto the Chromene Scaffold

Fusing or attaching other heterocyclic rings to the 2H-chromene scaffold is a powerful strategy to create novel chemical entities with potentially enhanced or new biological activities. This molecular hybridization aims to combine the pharmacophoric features of different heterocyclic systems.

Researchers have successfully combined the chromene nucleus with various five-, six-, and seven-membered heterocyclic moieties, leading to compounds with significant antitumor activity. frontiersin.orgnih.gov The synthesis of chromenopyridines, which fuse a pyridine (B92270) ring with the chromene structure, has been explored to leverage the biological properties of both ring systems. mdpi.comnih.gov

Specific examples include the synthesis of 2H-chromene derivatives bearing phenylthiazolidinone and other heterocyclic bases. nih.gov The use of chromene-3-carbaldehydes as building blocks allows for the synthesis of more complex fused systems, such as 3H-chromeno[3,4-c]quinolines. nih.gov Furthermore, the synthesis of heterocyclic-fused derivatives of imino(amino)chromenes has yielded compounds with a wide array of biological properties. mdpi.com These hybrid molecules often exhibit synergistic effects, leading to improved potency and a broader spectrum of activity.

Spectroscopic Elucidation and Advanced Structural Characterization of 2h Chromene 6 Carboxylic Acid Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignments

NMR spectroscopy is a cornerstone for the structural elucidation of 2H-Chromene-6-carboxylic acid derivatives, enabling the precise assignment of proton and carbon environments.

¹H NMR and ¹³C NMR Chemical Shift Analysis

Proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are fundamental in determining the chemical structure of these derivatives. The chemical shifts (δ) are indicative of the electronic environment of each nucleus. For instance, in ¹H NMR spectra, protons on the aromatic ring of the chromene scaffold typically resonate in the downfield region (δ 6.5–8.2 ppm), while protons of aliphatic substituents appear at higher fields. ucl.ac.uk The proton at position 4 of the chromene ring in ethyl 6-chloro-2-oxo-2H-chromene-3-carboxylate, for example, appears as a singlet at δ 8.45 ppm. Protons on carbons adjacent to the carbonyl group are generally observed around 2.0-3.0 ppm. libretexts.org

In ¹³C NMR spectra, the carbonyl carbons of the carboxylic acid and the lactone ring exhibit characteristic downfield shifts, typically in the range of 160–180 ppm. ucl.ac.uklibretexts.org The chemical shifts of other carbons in the chromene ring are influenced by the nature and position of substituents. For example, the presence of a bromine atom at the C6 position can deshield the carbon, causing it to resonate at a lower field compared to a chloro-substituted analog.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for 2H-Chromene Derivatives

Proton/Carbon Typical ¹H Chemical Shift (ppm) Typical ¹³C Chemical Shift (ppm)
Aromatic Protons6.5 - 8.2100 - 150
H-4 (Chromene)~8.45-
Protons α to C=O2.0 - 3.0-
Carbonyl (Acid/Ester)-160 - 180
Carbonyl (Lactone)-~162.7
Ether (R-CH₂-OR)~3.650 - 90

Note: Chemical shifts are dependent on the solvent and specific substituents on the chromene ring.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning complex spectra and determining the connectivity of atoms.

COSY (Correlation Spectroscopy) : This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu It is instrumental in identifying adjacent protons within the chromene ring and its substituents, aiding in the assignment of isomeric structures.

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduyoutube.com This allows for the direct assignment of carbon signals based on the known assignments of their attached protons.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides crucial information about the functional groups present in this compound derivatives.

IR spectroscopy is particularly sensitive to polar functional groups. spectroscopyonline.com The carbonyl (C=O) stretching vibrations are prominent features in the IR spectra of these compounds. The carboxylic acid C=O stretch typically appears in the region of 1700-1725 cm⁻¹, while the lactone C=O of the chromene ring absorbs at a slightly higher frequency, around 1720-1755 cm⁻¹. libretexts.org For instance, in ethyl 6-chloro-2-oxo-2H-chromene-3-carboxylate, the ester and lactone carbonyl stretches are observed at 1720 cm⁻¹ and 1675 cm⁻¹, respectively. Other characteristic bands include the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), C-O stretching, and aromatic C=C stretching vibrations. arcjournals.orgresearchgate.net

Raman spectroscopy, on the other hand, is more sensitive to non-polar, symmetric vibrations. spectroscopyonline.com Therefore, it is particularly useful for analyzing the C=C bonds within the aromatic ring of the chromene structure. spectroscopyonline.com The combination of IR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule. libretexts.org

Table 2: Characteristic IR Absorption Frequencies for this compound Derivatives

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Carboxylic AcidO-H Stretch2500 - 3300 (broad)
Carboxylic AcidC=O Stretch1700 - 1725
LactoneC=O Stretch1720 - 1755
Aromatic RingC=C Stretch~1500 - 1600
EtherC-O Stretch~1200 - 1300

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. libretexts.org For this compound derivatives, the absorption of UV or visible light promotes electrons from lower energy molecular orbitals (like the highest occupied molecular orbital, HOMO) to higher energy ones (like the lowest unoccupied molecular orbital, LUMO). libretexts.org

These compounds typically exhibit strong absorption in the UV region due to π→π* transitions within the conjugated π-system of the chromene ring. The position of the maximum absorbance (λmax) is sensitive to the substitution pattern on the chromene ring. For example, 7-methoxy-2-oxo-2H-chromene-3-carboxylic acid shows a λmax around 310 nm. The n→π* transition of the carbonyl group is also observed, though it is generally weaker. arcjournals.org The presence of electron-donating or electron-withdrawing groups can cause a bathochromic (red) or hypsochromic (blue) shift in the λmax, respectively. rsc.org

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and confirm the molecular formula of this compound derivatives. arcjournals.org High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition.

The fragmentation patterns observed in the mass spectrum provide valuable structural information. For 2H-chromenes, a common fragmentation pathway involves the cleavage of the γ-bond relative to a carbocation center. nih.gov Other typical fragmentations include the loss of small molecules like CO (28 Da) and CO₂ (44 Da) from the carboxylic acid and lactone moieties, as well as the loss of substituents from the chromene ring. nih.govjmcs.org.mx The analysis of these fragmentation patterns helps to confirm the proposed structure of the molecule. In the mass spectra of many carboxylic acid derivatives, the base peak often results from the cleavage of the C-Y bond to form an acylium ion (R-CO⁺). libretexts.org

Advanced X-ray Crystallography for Solid-State Structural Determination

X-ray diffraction studies have been used to elucidate the crystal structures of various chromene derivatives, revealing details about intermolecular interactions such as hydrogen bonding and stacking interactions that govern the crystal packing. researchgate.net This information is crucial for understanding the solid-state properties of these compounds. The structures of synthesized chromene derivatives are often confirmed using single-crystal X-ray analysis. researchgate.net

Computational and Theoretical Studies on 2h Chromene 6 Carboxylic Acid Systems

Quantum Chemical Modeling and Electronic Structure Analysis

Density Functional Theory (DFT) has become a standard and reliable method for investigating the structural and energetic properties of organic molecules. acs.org This approach is used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. The calculations are typically performed using specific combinations of functionals and basis sets, such as the B3LYP functional with a 6-311++G(d,p) basis set, which has been shown to provide results that correlate well with experimental data for chromene systems. tandfonline.comresearchgate.netresearchgate.netresearchgate.net

DFT calculations provide not only the lowest energy structure but also key geometrical parameters like bond lengths, bond angles, and dihedral angles. For the 2H-chromene core, these calculations help in understanding the planarity of the fused ring system and the orientation of the carboxylic acid substituent.

Table 1: Representative Theoretical Geometrical Parameters for a Chromene Core This table presents typical calculated values for chromene derivatives to illustrate the output of DFT calculations.

Parameter Bond/Angle Typical Calculated Value
Bond Length C=C (in pyran ring) ~1.35 Å
Bond Length C-O (in pyran ring) ~1.37 Å
Bond Length C=O (in carboxyl group) ~1.21 Å
Bond Angle C-O-C (in pyran ring) ~117°

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and chemical reactivity of a molecule. rsc.org The HOMO acts as an electron donor (a Lewis base), while the LUMO acts as an electron acceptor (a Lewis acid). rsc.org The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. tandfonline.comresearchgate.net A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. rsc.org Conversely, a small energy gap suggests the molecule is more reactive. rsc.org For chromene derivatives, the HOMO is typically localized over the electron-rich benzopyran ring system, while the LUMO may be distributed across the π-system, including the carboxylic acid group. dlsu.edu.ph

Table 2: Calculated Frontier Orbital Energies and Energy Gaps for Chromene Derivatives Data derived from computational studies on various chromene systems to demonstrate typical values.

Compound HOMO Energy (eV) LUMO Energy (eV) Energy Gap (ΔE) (eV) Reference
Chromene Derivative 1 -6.90 -2.70 4.20 researchgate.net
Chromene Derivative 2 -6.14 -2.80 3.34 researchgate.net
Pyrano-chromene 4a - - 5.168 rsc.orgrsc.org

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution, charge transfer, and intramolecular and intermolecular bonding interactions. tandfonline.comrsc.orgresearchgate.net It translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals. uba.ar

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution on the surface of a molecule. tandfonline.com It is invaluable for predicting how a molecule will interact with other species, particularly for identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.net The MEP map is color-coded: red regions indicate a negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions represent a positive potential (electron-poor areas, prone to nucleophilic attack). researchgate.net Green and yellow areas represent intermediate potentials.

For a molecule like 2H-Chromene-6-carboxylic acid, the MEP map would predictably show the most negative potential (red) around the oxygen atoms of the carboxylic acid group, highlighting them as primary sites for hydrogen bonding and interaction with electrophiles. researchgate.net The hydrogen atom of the hydroxyl group would be a region of high positive potential (blue), indicating its acidic nature. researchgate.netresearchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Simulations

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to simulate the electronic absorption spectra (UV-Visible spectra) of molecules. tandfonline.comrsc.org It calculates the energies of electronic transitions from the ground state to various excited states. These calculated transition energies and their corresponding oscillator strengths can be directly compared to the absorption maxima (λmax) and intensities observed in experimental UV-Vis spectra. ul.edu.lb

TD-DFT studies on chromene derivatives have shown good agreement between theoretical and experimental spectra, helping to assign specific electronic transitions, such as π→π* and n→π*, to the observed absorption bands. researchgate.netgrafiati.com Calculations can also be performed in different solvents using models like the Polarizable Continuum Model (PCM) to simulate the effect of the solvent environment on the electronic transitions. tandfonline.com

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational simulation technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein) to form a stable complex. ajgreenchem.comnih.gov This method is central to drug discovery and medicinal chemistry, as it helps to elucidate the binding mechanism of a potential drug molecule at the active site of a biological target. ajgreenchem.com

For this compound and its analogs, molecular docking can be used to screen for potential protein targets and to understand the key intermolecular interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—that stabilize the ligand-receptor complex. tandfonline.com The simulation yields a binding affinity score (often expressed in kcal/mol), which estimates the strength of the interaction, with more negative values indicating stronger binding. nih.gov Studies have used docking to investigate the potential of chromene derivatives as inhibitors for various enzymes and receptors. tandfonline.comresearchgate.net

Table 3: Example of Molecular Docking Results for a Chromene Derivative This table provides a conceptual example of docking output for a hypothetical chromene ligand against a protein target.

Protein Target (PDB ID) Binding Affinity (kcal/mol) Key Interacting Residues Types of Interaction
Estrogen Receptor Alpha (e.g., 3ERT) -8.5 Glu353, Arg394, His524 Hydrogen Bond, Pi-Alkyl

Molecular Dynamics Simulations for Conformational Stability and Binding Affinity

Molecular Dynamics (MD) simulations are powerful computational methods used to analyze the physical movements of atoms and molecules, offering insights into the dynamic evolution of a system over time. researchgate.net These simulations provide detailed information on the fluctuations and conformational changes of molecules like this compound, which are crucial for understanding their biological function and interactions with targets such as proteins and nucleic acids. researchgate.net The primary goal of applying MD simulations to this system is to assess the stability of its different conformations and to predict its binding affinity to biological receptors. nih.gov

A key aspect of the conformational analysis of this compound is the orientation of the carboxylic acid group itself. This group can exist in different conformations, notably the syn and anti forms, which describe the dihedral angle of the H-O-C=O atoms. While the syn conformation is often considered more stable due to intramolecular hydrogen bonding, studies on simple carboxylic acids have shown that in an aqueous environment, the anti state can be nearly as populated due to stabilizing interactions with solvent molecules. nih.gov MD simulations allow researchers to explore the potential energy surface and the free energy difference between these conformers in a simulated biological environment, providing a more accurate picture of the molecule's structural dynamics.

The process of an MD simulation involves generating initial coordinates for the molecule, which is then placed in a simulated environment, often a box of water molecules, to mimic physiological conditions. nih.gov The forces between all atoms are calculated using a pre-defined force field, and Newton's laws of motion are applied to predict the trajectory of each atom over a series of small time steps. researchgate.net By analyzing these trajectories, researchers can identify preferred molecular shapes, study the flexibility of the chromene ring system, and observe the rotational freedom of the carboxylic acid group.

Beyond conformational stability, MD simulations are instrumental in determining the binding affinity of a ligand to its receptor. Following initial placement of the molecule into a receptor's binding site via molecular docking, MD simulations can be run on the protein-ligand complex. nih.gov These simulations reveal the stability of the binding pose and the network of interactions (like hydrogen bonds and hydrophobic contacts) over time. Advanced techniques such as Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) can then be used to calculate the binding free energy from the simulation snapshots, providing a quantitative estimate of the binding affinity. nih.gov For instance, research on related 2H-chromene derivatives has suggested that specific conformations, such as an "L-like" shape, are crucial for recognition and high-affinity binding at the active site of certain receptors. researchgate.net

Table 1: Key Aspects of Molecular Dynamics Simulations for this compound

Simulation AspectDescriptionRelevance to this compound
Force Field A set of parameters used to calculate the potential energy of the system based on atomic positions.Determines the accuracy of interactions between atoms within the chromene structure and with its environment (e.g., solvent, receptor).
Conformational Sampling Exploration of the different spatial arrangements (conformations) the molecule can adopt.Crucial for identifying stable shapes and understanding the flexibility of the 2H-chromene ring and the orientation of the 6-carboxylic acid group (syn vs. anti). nih.gov
Solvent Modeling Explicitly or implicitly representing the solvent (usually water) to mimic physiological conditions.The solvent can significantly influence conformational preferences, especially for the hydrophilic carboxylic acid group. nih.gov
Binding Free Energy Calculation Methods like MM-GBSA are used to estimate the strength of the interaction between the molecule and its biological target. nih.govPredicts how tightly this compound or its derivatives will bind to a receptor, guiding the design of more potent compounds.

Structure-Based Drug Design Principles Applied to this compound Derivatives

Structure-based drug design leverages computational and theoretical models to design and optimize molecules with high affinity and selectivity for a specific biological target. The 2H-chromene scaffold has been the subject of numerous such studies, where systematic modifications to its structure have led to the development of potent and selective modulators for various receptors and enzymes. frontiersin.org The principles of this design process involve analyzing the structure-activity relationships (SAR) to understand how different functional groups at various positions on the chromene ring influence biological activity.

A prominent example involves the development of 3-nitro-2-(trifluoromethyl)-2H-chromene derivatives as antagonists for the P2Y₆ receptor, a target for inflammatory diseases. nih.govnih.gov In these studies, the 6-position of the 2H-chromene ring—the same position occupied by the carboxylic acid in the titular compound—was identified as a suitable point for derivatization. nih.govnih.gov Researchers synthesized a series of analogues by replacing a 6-iodo group with various alkynyl and extended chain substituents. nih.gov This exploration revealed that the 6-position offers significant flexibility for substitution without losing affinity for the P2Y₆ receptor. nih.govnih.gov For example, introducing trialkylsilyl-ethynyl groups at this position enhanced antagonist affinity by 3- to 5-fold compared to the unsubstituted reference compound. nih.gov Conversely, these studies also demonstrated the critical importance of other positions; introducing a carboxylic acid at the 3-position was found to completely eliminate binding affinity, highlighting the nuanced electronic and steric requirements of the receptor's binding pocket. nih.govnih.gov

The application of these design principles extends to other biological targets as well. In the search for novel anticancer agents, 2H-chromene-based hydrazone derivatives were synthesized and evaluated. researchgate.net Molecular docking studies on these compounds revealed that specific derivatives could achieve excellent binding affinity with the human HER2 receptor, with calculated energies around -10 kcal/mol. researchgate.net Similarly, another study focused on designing 2H-chromene derivatives as selective inhibitors of tumor-associated carbonic anhydrase (CA) isoforms IX and XII. nih.gov By strategically modifying substituents, researchers were able to develop compounds that were highly selective for the cancer-related CAs over other off-target isoforms. nih.gov For instance, certain substitutions on the 2H-chromene scaffold led to a complete loss of activity against CA I and II, while retaining potent inhibition of the target CA XII isoform. nih.gov

These examples underscore the core tenets of structure-based design as applied to the 2H-chromene system: identifying a modifiable core scaffold, using computational modeling to predict interactions, and synthesizing and testing derivatives to build a comprehensive SAR. The data gathered from these studies, as summarized in the table below, provides a roadmap for future design efforts aimed at creating novel therapeutics based on the this compound framework.

Table 2: Structure-Based Design Studies on 2H-Chromene Derivatives

2H-Chromene ScaffoldBiological TargetKey Design Principle / SAR FindingReference
3-Nitro-2-(trifluoromethyl)-2H-chromeneP2Y₆ ReceptorThe 6-position is highly tolerant of various substitutions, including sterically extended chains, allowing for affinity modulation. A 3-carboxylic acid group abolishes activity. nih.govnih.gov
2H-Chromene-based hydrazonesHER2 Receptor (Breast Cancer)Docking studies showed specific hydrazone derivatives achieved high binding affinity, identifying them as potent antiproliferative agents. researchgate.net
Substituted 2H-chromenesCarbonic Anhydrase IX & XIIStrategic placement of substituents on the chromene ring can induce high selectivity for tumor-associated isoforms over off-target CAs. nih.gov
8-Ethoxy-3-nitro-2H-chromeneHistone Deacetylases (HDACs)Derivatives based on this scaffold, with linker motifs and zinc-binding groups, acted as potent HDAC inhibitors with antiproliferative activity. orientjchem.org

Biological Activity and Mechanistic Insights of 2h Chromene 6 Carboxylic Acid Derivatives

Anti-inflammatory Mechanisms and Cellular Pathways

Chromene derivatives have demonstrated notable anti-inflammatory effects through various mechanisms, including the modulation of key signaling pathways and the inhibition of enzymes that promote inflammation. ontosight.aismolecule.comresearchgate.net These compounds are recognized as potential therapeutic agents for inflammatory conditions. chemimpex.com

The anti-inflammatory action of certain chromene derivatives is linked to their ability to interfere with major inflammatory signaling cascades. For instance, some derivatives of 6-hydroxy-7-methoxy-4-oxo-4H-chromene-2-carboxylic acid have been shown to be potent inhibitors of nuclear factor-kappaB (NF-κB) activity in lipopolysaccharide (LPS)-stimulated macrophage cells. researchgate.net The NF-κB pathway is a critical regulator of the expression of numerous pro-inflammatory genes, including cytokines and chemokines. The inhibition of this pathway can, therefore, lead to a broad-spectrum anti-inflammatory response. researchgate.net Specifically, compounds with -CH3, -CF3, or -Cl substituents on the N-substituted phenylamide ring were found to be potent inhibitors. researchgate.net

Additionally, the P2Y6 receptor, a Gq-coupled receptor activated by uridine (B1682114) 5′-diphosphate (UDP), plays a role in inflammatory signaling. nih.govresearchgate.net Antagonism of this receptor by 2H-chromene derivatives can attenuate inflammatory responses, suggesting another pathway through which these compounds exert their effects. nih.govresearchgate.net For example, methyl 6-methoxy-2H-chromene-3-carboxylate was found to significantly reduce inflammation markers in a mouse model of acute lung injury through the inhibition of the P2Y6 receptor.

A primary mechanism for the anti-inflammatory activity of 2H-chromene-6-carboxylic acid derivatives is the direct inhibition of pro-inflammatory enzymes. One of the key enzymes targeted is cyclooxygenase-2 (COX-2), which is responsible for the synthesis of prostaglandins, key mediators of pain and inflammation. 6-Amino-2-oxo-2H-chromene-3-carboxylic acid, for example, has been identified as a COX-2 inhibitor. Other chromene derivatives have also been reported to inhibit pro-inflammatory cytokines and enzymes, underscoring their potential in treating inflammatory diseases. researchgate.net

Compound/Derivative ClassTarget Enzyme/PathwayObserved EffectReference
6-Amino-2-oxo-2H-chromene-3-carboxylic acidCyclooxygenase-2 (COX-2)Inhibition of enzyme activity
6-hydroxy-7-methoxy-4-oxo-4H-chromene-2-carboxylic acid N-substituted phenylamidesNuclear Factor-kappaB (NF-κB)Potent inhibition in LPS-stimulated macrophages researchgate.net
Methyl 6-methoxy-2H-chromene-3-carboxylateP2Y6 ReceptorInhibition of receptor, reducing inflammation markers

Antioxidant Activity and Free Radical Scavenging Mechanisms

Many chromene derivatives exhibit significant antioxidant properties, which are crucial for protecting cells from damage caused by oxidative stress. researchgate.netsmolecule.com This activity is often attributed to their ability to scavenge free radicals and modulate the levels of reactive oxygen species (ROS) within cells.

The chemical structure of chromenes, particularly the presence and position of hydroxyl groups, influences their antioxidant capacity. researchgate.netkoreascience.kr They can donate hydrogen atoms to neutralize free radicals, thereby interrupting the chain reactions of oxidation. researchgate.net For instance, 2-Oxo-2H-chromene-6-carboxylic acid is used in the synthesis of flavonoids, which are well-known for their antioxidant properties. chemimpex.com Derivatives such as 6-(tert-Butyl)-2-oxo-2H-chromene-3-carboxylic acid and 2,2-Dimethyl-2H-chromene-6-carboxylic acid have been noted for their potential to scavenge free radicals. smolecule.comsmolecule.com

Studies have demonstrated the antioxidant effects of various chromene derivatives in different models. Moderate antiradical activity was established for a set of 2H-chromen-2-one derivatives, with some showing specific activity towards the superoxide (B77818) radical anion. researchgate.net A series of 7-hydroxy-4-oxo-4H-chromene-2-carboxylic acid N-alkyl amides were synthesized and evaluated for their ability to inhibit lipid peroxidation, a key process in oxidative cell damage. koreascience.kr While these particular compounds showed less potent radical scavenging activity compared to other chroman-2-carboxamides, the research highlights the ongoing exploration of this scaffold for developing novel antioxidants. koreascience.kr

Compound/Derivative ClassAntioxidant MechanismModel/AssayReference
2H-Chromen-2-one derivativesFree radical scavengingSuperoxide radical anion scavenging assay researchgate.net
7-hydroxy-4-oxo-4H-chromene-2-carboxylic acid N-alkyl amidesInhibition of lipid peroxidationFe2+ and L-ascorbic acid in rat brain homogenates koreascience.kr
6-(tert-Butyl)-2-oxo-2H-chromene-3-carboxylic acidFree radical scavengingCellular protection against oxidative stress smolecule.com
6-Amino-2-oxo-2H-chromene-3-carboxylic acidFree radical scavengingGeneral antioxidant properties

Anticancer Potential and Molecular Targets in Cellular Models

The chromene scaffold is a promising framework for the development of novel anticancer agents. researchgate.netfrontiersin.orgorientjchem.orgnih.gov Derivatives have shown cytotoxicity against various cancer cell lines, acting through diverse molecular mechanisms including enzyme inhibition and receptor modulation. nih.govnih.gov

A key strategy in cancer therapy is the inhibition of enzymes crucial for tumor growth and survival. Chromene derivatives have been identified as inhibitors of several such enzymes.

Aromatase: Aromatase is a key enzyme in estrogen biosynthesis, and its inhibition is a therapeutic strategy for hormone-dependent breast cancer. Twenty novel chromene derivatives carrying sulfonamide moieties were tested for their in-vitro antitumor activity toward T47D breast cancer cells, with most exhibiting significant inhibitory effects on aromatase activity. frontiersin.orgnih.gov Compound 7 in this series showed an IC₅₀ of 8.8 μM, which was more potent than the reference drug doxorubicin. frontiersin.orgnih.gov

PI3K (Phosphoinositide 3-kinase): The PI3K pathway is frequently hyperactivated in cancer, promoting cell proliferation and survival. Hydroxy-substituted-chromene-carboxylic acids have shown PI3K inhibitory activity. researchgate.net Compound 13b from this class displayed moderate activity against PI3Kγ (IC₅₀ = 5.56 μM) and PI3Kα (IC₅₀ = 14.7 μM). researchgate.net Another derivative, 8-morpholino-chromen-oxazine-2,10-dione (17a), was a selective PI3Kδ inhibitor with an IC₅₀ of 5.08 μM. researchgate.net

VEGFR (Vascular Endothelial Growth Factor Receptor): VEGFR-2 is a primary mediator of angiogenesis, the formation of new blood vessels that tumors need to grow. nih.gov While the broader class of heterocyclic compounds has been explored as VEGFR-2 inhibitors, specific chromene derivatives are being investigated for this activity. nih.gov

Carbonic Anhydrase (CA): Tumor-associated carbonic anhydrase isoforms, particularly hCA IX and XII, are involved in regulating pH in the tumor microenvironment, contributing to cancer cell survival and proliferation. Various 2H-chromene derivatives have been synthesized and found to selectively inhibit these cancer-associated CAs over off-target isoforms. nih.gov For example, the derivative EMAC10163b showed potent inhibition of hCA IX (Ki = 0.53 µM) and hCA XII (Ki = 0.47 µM) while being inactive against hCA I and II. nih.gov

DerivativeTarget EnzymeIC₅₀ / Ki ValueCell Line / ModelReference
Chromene-sulfonamide (Cmpd 7)AromataseIC₅₀ = 8.8 μMT47D (Breast Cancer) frontiersin.orgnih.gov
Hydroxy-substituted-chromene (13b)PI3KγIC₅₀ = 5.56 μMEnzyme Assay researchgate.net
Hydroxy-substituted-chromene (13b)PI3KαIC₅₀ = 14.7 μMEnzyme Assay researchgate.net
8-morpholino-chromen-oxazine (17a)PI3KδIC₅₀ = 5.08 μMEnzyme Assay researchgate.net
EMAC10163bhCA IXKi = 0.53 µMEnzyme Assay nih.gov
EMAC10163bhCA XIIKi = 0.47 µMEnzyme Assay nih.gov

The P2Y6 receptor is emerging as a potential target in cancer therapy, and its antagonism represents a promising therapeutic strategy. nih.govresearchgate.net Derivatives of 3-nitro-2-(trifluoromethyl)-2H-chromene have been extensively studied as P2Y6 receptor antagonists. nih.govresearchgate.net These compounds function by inhibiting the calcium mobilization induced by the native agonist UDP. nih.govnih.gov

Structure-activity relationship (SAR) studies have revealed that modifications at the 6-position of the chromene ring can significantly enhance antagonist potency. nih.gov For example, a 6-(Boc-amino-n-heptylethynyl) analogue (MRS4940) was found to have an IC₅₀ of 162 nM, demonstrating a 123-fold greater affinity than its unprotected primary alkylamine counterpart. nih.govresearchgate.net The potency of these antagonists depends on the chain length, the point of attachment on the chromene ring, and the terminal functional group. nih.govresearchgate.net The development of these potent P2Y6 antagonists makes them suitable candidates for evaluation in cancer models. nih.govresearchgate.netresearchgate.net

Compound/DerivativeReceptor TargetPotency (IC₅₀)AssayReference
6-(Boc-amino-n-heptylethynyl) analogue (MRS4940)P2Y6162 nMUDP-induced Ca²⁺ mobilization in hP2Y6R-transfected cells nih.govresearchgate.net
6-fluoro analogue (11)P2Y6~1-2 µMUDP-induced Ca²⁺ mobilization in hP2Y6R-transfected cells researchgate.net
6-chloro analogue (12)P2Y6~1-2 µMUDP-induced Ca²⁺ mobilization in hP2Y6R-transfected cells researchgate.net
8-Triethylsilylethynyl analogue (26, MRS4853)P2Y60.46 µMUDP-induced Ca²⁺ mobilization in hP2Y6R-transfected cells researchgate.net

Induction of Apoptosis in Cancer Cell Lines

Derivatives of 2H-chromene have demonstrated the ability to induce programmed cell death, or apoptosis, in various cancer cell lines. For instance, a novel series of 2H-chromene-based hydrazones were synthesized and evaluated for their in vitro anticancer activity against breast cancer cell lines (MCF-7, MDA MB-231, and MDA MB-468). researchgate.net Among these, compounds 10r and 12b were particularly potent against the MCF-7 cell line, with IC50 values of 9.12 ± 0.45 μM and 10.71 ± 0.67 μM, respectively. researchgate.net Flow cytometry analysis revealed that these compounds induced apoptosis and arrested the cell cycle at the G2/M phase in a dose-dependent manner, which was further confirmed by Hoechst staining and Annexin V-FITC assays. researchgate.net

Similarly, a 7,8-dihydroxy-4-methyl-2-oxo-2H-chromene-5-carboxylic acid derivative exhibited significant cytotoxicity against the T24 human bladder cancer cell line, which is considered a more malignant line compared to RT4 cells. rsc.org Analysis of the cell cycle in T24 cells treated with this derivative showed a substantial increase in the sub-G1 phase, a hallmark of apoptosis. rsc.org The induction of apoptotic cell death was further verified using an annexin-V staining assay. rsc.org

Furthermore, studies on other chromene derivatives, such as those based on 8-ethoxy-3-nitro-2H-chromene, have shown strong antiproliferative action against various tumor cell lines, including MCF-7, A549, PC3, HeLa, and K562. orientjchem.org Some of these compounds were identified as potent inhibitors of histone deacetylases (HDACs), particularly HDAC1, with IC50 values in the nanomolar range. orientjchem.org The inhibition of HDACs is a known mechanism for inducing apoptosis in cancer cells.

Inhibition of Cell Proliferation

The inhibition of cell proliferation is a key characteristic of many this compound derivatives. A study focusing on 6-substituted 2-oxo-2H-1-benzopyran-3-carboxylic acid derivatives demonstrated their ability to reduce the invasive behavior of HT 1080 fibrosarcoma cells. researchgate.net This suggests an interference with the proliferative and metastatic potential of these cancer cells.

In another study, a series of N,N-dialkyl carboxyl coumarins were synthesized and evaluated as inhibitors of monocarboxylate transporter 1 (MCT1), which is crucial for the proliferation of certain cancer cells. frontiersin.org The lead compound, 7-(dibenzylamino)-2-oxo-2H-chromene-3-carboxylic acid, was highly effective in inhibiting the growth of glioblastoma cells that express high levels of MCT1. frontiersin.org

Furthermore, research on 2-amino-4-aryl-3-cyano-7-(dimethylamino)-4H-chromene derivatives revealed potent cytotoxic activities against six human tumor cell lines. frontiersin.org One compound, in particular, showed a 50% growth inhibition (IC50) at a concentration of less than 1 μM. frontiersin.org Similarly, certain 2-glyco-3-nitro-2H-chromenes displayed significant growth inhibitory activity against WiDr multidrug-resistant cells. frontiersin.orgnih.gov

Table 1: Antiproliferative Activity of Selected 2H-Chromene Derivatives

Compound Cancer Cell Line IC50/GI50 (µM) Reference
Compound 10r MCF-7 (Breast) 9.12 ± 0.45 researchgate.net
Compound 12b MCF-7 (Breast) 10.71 ± 0.67 researchgate.net
7,8-dihydroxy-4-methyl-2-oxo-2H-chromene-5-carboxylic acid T24 (Bladder) Not specified rsc.org
2-amino-4-aryl-3-cyano-7-(dimethylamino)-4H-chromene derivative Various < 1 frontiersin.org
2-glyco-3-nitro-2H-chromene (Compound 35) WiDr (Colon) 1.7 frontiersin.orgnih.gov
7-(dibenzylamino)-2-oxo-2H-chromene-3-carboxylic acid Glioblastoma Not specified frontiersin.org
Coumarin (B35378) Sulfonamide 13a HepG2 (Liver) 3.48 ± 0.28 nih.gov
Coumarin Sulfonamide 15a HepG2 (Liver) 5.03 ± 0.39 nih.gov

Interference with Microtubule Dynamics

Several chromene derivatives exert their anticancer effects by interfering with the dynamics of microtubules, which are essential for cell division. nih.gov These agents can inhibit tubulin polymerization, leading to a disruption of the mitotic spindle and subsequent cell cycle arrest and apoptosis. gu.seuc.pt

For example, certain 4-aryl-4H-chromenes have been shown to inhibit tubulin polymerization and reduce cell proliferation by arresting cells in the G2/M phase. frontiersin.org Molecular docking studies have suggested that these compounds can bind to the colchicine-binding site on β-tubulin. researchgate.net One such derivative, crolibulin, is a known inhibitor of tubulin polymerization. nih.gov

The antiproliferative activity of chalcones, which are precursors to chromones, has also been linked to their ability to destabilize tubulin assembly. gu.se This interference with microtubule dynamics is a critical mechanism behind the anticancer properties of this class of compounds.

Inhibition of Cell Invasion and Metastasis Mechanisms

Derivatives of this compound have shown potential in inhibiting the mechanisms of cell invasion and metastasis, which are key processes in the progression of cancer. Research on 6-substituted 2-oxo-2H-1-benzopyran-3-carboxylic acid derivatives revealed their effectiveness in reducing the invasive behavior of HT 1080 fibrosarcoma cells. researchgate.net The study highlighted that the presence of an aryl ester at the 3-position was generally more effective than a thioester or an amide for this activity. researchgate.net

Furthermore, certain coumarin derivatives have been found to significantly inhibit the migration and proliferation of lung cancer cells. frontiersin.org These compounds also increased the sensitivity of cisplatin-resistant lung cancer cells to the chemotherapy drug and inhibited their metastatic potential. frontiersin.org The mechanism for this activity was linked to the inhibition of the enzyme aldo-keto reductase 1B10 (AKR1B10), which is overexpressed in several types of cancer. frontiersin.org

Antimicrobial Activities (Antibacterial, Antifungal, Antiviral)

Beyond their anticancer properties, this compound derivatives exhibit a broad spectrum of antimicrobial activities.

Mechanisms against Bacterial Strains (e.g., Staphylococcus aureus, Bacillus cereus)

A number of 2H-chromene derivatives have demonstrated significant antibacterial activity. For example, a series of 2H-chromene-3-carboxamides were synthesized and screened for their in vitro antibacterial effects. dlsu.edu.ph Notably, compounds 3a , 3c , and 4c showed better activity against Bacillus cereus than the standard drug streptomycin, with a minimum inhibitory concentration (MIC) of 0.062 mg/mL compared to streptomycin's MIC of 0.125 mg/mL. dlsu.edu.ph

In another study, newly synthesized coumarin derivatives were tested against Staphylococcus aureus and Bacillus cereus. researchgate.netrjpbcs.com The results indicated varying levels of bacteriostatic and bactericidal activity. researchgate.netrjpbcs.com Additionally, certain indolyl-4H-chromene-phenyl prop-2-en-1-one derivatives exhibited significant antibacterial activity against S. aureus, with a MIC of 9.3 μg/mL. frontiersin.org

Quantum chemical calculations have suggested a possible correlation between the electron-donating and electron-accepting abilities of these molecules and their activity against Gram-negative and Gram-positive bacteria, respectively. dlsu.edu.ph

Table 2: Antibacterial Activity of Selected 2H-Chromene Derivatives

Compound/Derivative Bacterial Strain Activity (MIC) Reference
2H-chromene-3-carboxamide 3a Bacillus cereus 0.062 mg/mL dlsu.edu.ph
2H-chromene-3-carboxamide 3c Bacillus cereus 0.062 mg/mL dlsu.edu.ph
2H-chromene-3-carboxamide 4c Bacillus cereus 0.062 mg/mL dlsu.edu.ph
Indolyl-4H-chromene-phenyl prop-2-en-1-one Staphylococcus aureus 9.3 µg/mL frontiersin.org

Antifungal Efficacy against Phytopathogenic Fungi

Derivatives of this compound have also shown promise as antifungal agents, particularly against fungi that are pathogenic to plants. A study investigating the antifungal activity of chemical constituents from Piper pesaresanum found that a benzoic acid derivative, 2,2-dimethyl-8-(3',3'-dimethylallyl)-2H-1-chromene-6-carboxylic acid, was highly active against Moniliophthora roreri, a fungus that affects cocoa plants. nih.gov This compound exhibited a significantly lower IC50 value (3.0 ± 0.8 µM) than the commercial fungicide Mancozeb® (4.9 ± 0.4 µM). nih.gov

The structure-activity relationship analysis revealed that the closure of the ring to form the chromene structure dramatically increased the antifungal activity. nih.gov Another related chromene, 2,2-dimethyl-8-(3′,3′-dimethylallyl)-2H-1-chromene-6-carboxylic acid, was found to be approximately 70 times more active than a positional isomer, highlighting the importance of the prenyl chain's position for antifungal efficacy. researchgate.net

Furthermore, bioguided fractionation of extracts from Piper mollicomum and Piper lhotzkyanum led to the isolation of several bioactive chromenes, including 2,2-dimethyl-2H-chromene-6-carboxylic acid, which showed antifungal activity against Cladosporium cladosporioides and C. sphaerospermum. scielo.brresearchgate.net The study also noted that the esterification of the carboxyl group tended to decrease the fungitoxic activity. scielo.br

Other Biological Activities: Investigation of Mechanisms

Derivatives of this compound have demonstrated a range of other biological activities, including antidiabetic, anticonvulsant, and enzyme-inhibiting properties. These effects are attributed to various mechanisms of action at the molecular level, which are currently under active investigation.

Certain 2H-chromene derivatives have shown potential as antidiabetic agents through multiple mechanisms. frontiersin.orgnih.gov A series of newly synthesized 2-imino or 2-oxo-2H-chromene-6-sulfonamide derivatives were designed and evaluated for their anti-diabetic activity. nih.gov

One key mechanism is the inhibition of carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase. nih.gov For instance, 2-oxo-6-sulfamoyl-2H-chromene-3-carboxamide (9) was identified as a potent inhibitor of the α-amylase enzyme. nih.gov In the same study, 3-cyano-2-imino-2H-chromene-6-sulfonamide (2) also showed significant inhibitory activity against α-amylase. nih.gov Furthermore, these derivatives displayed potent inhibition of the α-glucosidase enzyme. nih.gov

Another important mechanism is the activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ), a key regulator of glucose metabolism and insulin (B600854) sensitivity. nih.govrsc.org The chromene-6-sulfonamide derivatives 2 and 9 demonstrated notable PPAR-γ activity, suggesting their potential to improve insulin sensitivity. nih.gov Molecular docking studies have supported these findings, indicating that these derivatives can successfully bind to and interact with the active sites of α-amylase, α-glucosidase, and PPAR-γ enzymes. nih.govrsc.org

Table 1: Antidiabetic Activity of 2H-Chromene-6-sulfonamide Derivatives

Compound Target Enzyme/Receptor IC₅₀ (µM) Reference Compound IC₅₀ (µM)
3-cyano-2-imino-2H-chromene-6-sulfonamide (2) α-amylase 1.76 ± 0.01 Acarbose 0.43 ± 0.01
2-oxo-6-sulfamoyl-2H-chromene-3-carboxamide (9) α-amylase 1.08 ± 0.02 Acarbose 0.43 ± 0.01
3-cyano-2-imino-2H-chromene-6-sulfonamide (2) α-glucosidase 0.548 ± 0.02 (µg/mL) Acarbose 0.604 ± 0.02 (µg/mL)
2-oxo-6-sulfamoyl-2H-chromene-3-carboxamide (9) α-glucosidase 2.44 ± 0.09 (µg/mL) Acarbose 0.604 ± 0.02 (µg/mL)
3-cyano-2-imino-2H-chromene-6-sulfonamide (2) PPAR-γ 3.152 ± 0.03 (µg/mL) Pioglitazone 4.884 ± 0.29 (µg/mL)

IC₅₀ values represent the concentration required to inhibit 50% of the enzyme or receptor activity.

The 2H-chromene scaffold is recognized for its potential in developing anticonvulsant drugs. frontiersin.orgnih.gov Research into azolylchroman derivatives, which are structurally related to 2H-chromenes, has provided insights into their anticonvulsant mechanisms. For example, 7-chloro-3-(1H-imidazol-1-yl)chroman-4-one and 3-(1H-1,2,4-triazol-1-yl)chroman-4-one have shown significant effects against pentylenetetrazole (PTZ)-induced seizures in mice. rjptonline.org

A study on a series of aroyl hydrazones of 2H-chromene revealed their anticonvulsant properties, with the 2-furyl substituted 2H-chromene 8b showing the highest protection in both the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. researchgate.net To understand the mechanism, docking studies were performed on the gamma-aminobutyric acid (GABA) receptor, a major inhibitory neurotransmitter receptor in the central nervous system. researchgate.net The results suggest that these coumarin/2H-chromene aroyl hydrazones warrant further investigation in epilepsy models. researchgate.net

Beyond their role in diabetes, 2H-chromene derivatives have been investigated as inhibitors of other enzymes. For instance, they have been identified as potential inhibitors of carbonic anhydrase. rjptonline.org

While specific studies on the inhibition of sugar phosphatases by this compound derivatives are not extensively detailed in the provided search results, the broader class of chromene derivatives has been shown to inhibit various enzymes. For example, some derivatives act as inhibitors of cyclooxygenase-2 (COX-2), which is involved in inflammation. Others have shown inhibitory effects on enzymes like topoisomerase, which is relevant to their anticancer properties. The ability of the chromene scaffold to interact with a variety of enzymatic targets suggests that derivatives of this compound could potentially be designed to inhibit specific sugar phosphatases.

The biological activities of 2H-chromene derivatives often stem from their ability to modulate various metabolic pathways. Their antidiabetic effects, for example, are a direct consequence of modulating glucose metabolism pathways through the inhibition of enzymes like α-amylase and α-glucosidase and the activation of PPAR-γ. nih.gov

Furthermore, some chromene derivatives exhibit antimicrobial properties by disrupting essential metabolic pathways in bacteria. The anti-inflammatory effects observed in certain derivatives are linked to the modulation of inflammatory pathways. The core 2H-chromene structure serves as a versatile scaffold that can be functionalized to interact with and modulate a wide array of biological targets, thereby influencing various metabolic and signaling pathways. chemimpex.com

Structure Activity Relationship Sar Studies of 2h Chromene 6 Carboxylic Acid and Its Derivatives

Impact of Substitutions on the 2H-Chromene Ring System on Biological Activity

Substitutions on the 2H-chromene ring have been shown to significantly alter the biological potency of these derivatives. The nature and position of these substituent groups are key determinants of their activity.

Halogen substitutions, particularly at the C-6 position, have been found to enhance the anticancer and antibacterial properties of 2H-chromene derivatives. For instance, the introduction of a halogen or methoxy (B1213986) group at the C-6 position of the 2H-chromene scaffold is considered essential for anticancer activity. nih.govfrontiersin.org Studies on 3-nitro-2H-chromenes revealed that mono-halogenated derivatives displayed moderate anti-staphylococcal activity, while tri-halogenated compounds were the most potent, indicating that additional halogen atoms can potentiate antibacterial effects. nih.gov Specifically, 6-fluoro and 6-chloro analogues of 3-nitro-2-(trifluoromethyl)-2H-chromene showed enhanced potency as P2Y6R antagonists compared to other halogens at the same position. researchgate.net The presence of a chlorine atom at the C-6 position is a critical feature for the bioactivity of 6-chloro-2H-chromene-3-carboxylic acid.

The influence of methoxy groups can be more complex. While a methoxy group at the C-6 position can contribute to anticancer potency nih.govfrontiersin.org, its effect can be inconclusive in some cases. For example, in a series of 2-glyco-3-nitro-2H-chromenes, methoxy substitution yielded better antiproliferative activity against some cancer cell lines but was less effective against others. soton.ac.uk In studies of 4-oxo-4H-furo[2,3-h]chromene derivatives, the position of the methoxy group on a phenyl substituent determined its effect on enzyme inhibition, with para-substitution leading to reduced activity against certain cholinesterases. mdpi.com

Alkyl substitutions also play a role in modulating activity. The presence of a tert-butyl group at the 6-position of 2-oxo-2H-chromene-3-carboxylic acid is noted to significantly influence its physical, chemical, and biological properties, including potential antioxidant and anti-inflammatory effects. smolecule.com

SubstitutionPositionEffect on Biological ActivityCompound ClassTarget/ActivityCitation
Halogen C-6Essential for anticancer activity; enhances potency.2H-ChromenesAnticancer frontiersin.org, nih.gov
Halogen C-66-Fluoro and 6-chloro enhance potency.3-Nitro-2-(trifluoromethyl)-2H-chromenesP2Y6R Antagonism researchgate.net
Halogen -Tri-halogenation leads to potent activity.3-Nitro-2H-chromenesAntibacterial (Anti-staphylococcal) nih.gov
Methoxy C-6Essential for anticancer activity.2H-ChromenesAnticancer frontiersin.org, nih.gov
Methoxy -Inconclusive results, activity varies by cell line.2-Glyco-3-nitro-2H-chromenesAntiproliferative soton.ac.uk
tert-Butyl C-6Influences physical, chemical, and biological properties.2-Oxo-2H-chromene-3-carboxylic acidAntioxidant, Anti-inflammatory smolecule.com

The position and derivation of the carboxylic acid group are crucial for the biological activity of 2H-chromene compounds. For a novel class of endothelin-A (ETA) receptor antagonists, a carboxyl group at the 3-position was identified as a structural requirement essential for potent and selective binding. acs.org Similarly, for amlexanox (B1666007) analogues targeting inflammatory kinases, the C-3 carboxylic acid was found to interact with key residues, and its replacement with bioisosteres improved potency. nih.gov The importance of the carboxylic acid at the 3-position is also highlighted for the bioactivity of 6-chloro-2H-chromene-3-carboxylic acid.

Conversely, in the development of P2Y6 receptor antagonists based on a 3-nitro-2-(trifluoromethyl)-2H-chromene scaffold, a carboxylic acid or ester substitution at the 3-position was found to eliminate affinity, suggesting it did not serve as a suitable nitro bioisostere for this specific target. nih.govnih.gov This highlights that the optimal position of the carboxylic acid is target-dependent.

Carboxylic Acid PositionEffect on Biological ActivityCompound Class / TargetCitation
C-3 Essential for potent and selective ETA receptor binding.2H-Chromene Endothelin-A Receptor Antagonists acs.org
C-3 Interacts with key residues; replacement with bioisosteres improves potency.Amlexanox Analogues / TBK1 & IKKε Kinases nih.gov
C-3 Critical for bioactivity.6-Chloro-2H-chromene-3-carboxylic acid
C-3 Substitution eliminated receptor affinity.3-Nitro-2-(trifluoromethyl)-2H-chromenes / P2Y6 Receptor nih.gov, nih.gov

Stereochemical Considerations in Biological Activity

Stereochemistry plays a pivotal role in the interaction of 2H-chromene derivatives with their biological targets. The spatial arrangement of substituents can dictate the binding affinity and efficacy of a compound. A notable example is a series of endothelin-A receptor antagonists, where the (R)-configuration of the 2H-chromene skeleton was found to be a crucial structural requirement for high-potency binding. acs.org The synthesis of specific stereoisomers is often a key objective in maximizing the desired biological effect. Methodologies such as Sharpless asymmetric dihydroxylation have been employed to introduce specific stereocenters during the synthesis of chromene derivatives, confirming the importance of stereochemical control. jst.go.jp

Correlation Between Molecular Structure and Specific Biological Targets

The structural features of 2H-chromene derivatives are directly correlated with their affinity and selectivity for specific biological targets.

P2Y6 Receptor: For antagonists of the P2Y6 receptor, a 3-nitro-2-(trifluoromethyl)-2H-chromene scaffold has been explored. SAR studies indicated that the 6-position is suitable for derivatization with various alkynyl analogues without losing affinity. nih.govnih.gov However, as noted earlier, a 3-carboxylic acid substitution was detrimental to activity. nih.govnih.gov Further studies on this scaffold showed a preference for halogen substitution at the 6- and 8-positions over the 5- and 7-positions. researchgate.net

Endothelin-A (ETA) Receptor: Potent and selective ETA receptor antagonists were developed from a 2-(benzo frontiersin.orgnih.govdioxol-5-yl)-2H-chromene-3-carboxylic acid lead compound. The essential structural requirements for high affinity were determined to be the (R)-2H-chromene skeleton, a carboxyl group at the 3-position, and an isopropoxy group at the 6-position. acs.org

Inflammatory Kinases (TBK1 and IKKε): In the design of inhibitors for TBK1 and IKKε, analogues of 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid (amlexanox) were synthesized. The C-3 carboxylic acid was found to be a key interacting group, and modifications to the A-ring at the C-7 position allowed for the development of analogues with enhanced selectivity toward either kinase. nih.gov

Anticancer Targets: Modifications to the 2H-chromene ring have been linked to various anticancer mechanisms. Substitutions at the C-4 and C-6 positions are crucial for inhibiting the Sarco/endoplasmic reticulum calcium-ATPase (SERCA). nih.gov Furthermore, halogen or methoxy groups at the C-6 position are important for general anticancer activity. nih.govfrontiersin.org In a study on benzo[h]chromene derivatives, hydrophobic substituents at the 2-position and the incorporation of a pyrimidine (B1678525) nucleus at the 2,3-positions were found to be indispensable for activity against HepG-2 cancer cells. mdpi.com

Pharmacophore Modeling for Ligand Design

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This tool is valuable for designing new ligands and for virtual screening of compound libraries.

For chromene derivatives, pharmacophore modeling has been applied to understand the structural requirements for various activities. In one study, 3D QSAR pharmacophore modeling was used to explore the structural features governing the antibacterial properties of newly synthesized 2-iminochromene derivatives. derpharmachemica.com Another study developed the first 3D pharmacophore model for potent retinoidal retinoic acid metabolism blocking agents (RAMBAs), identifying key hydrophobic groups, a hydrogen bond acceptor, and a ring aromatic group as essential features. nih.gov These models serve as a guide for the rational design of new, potent, and selective chromene-based therapeutic agents by defining the necessary spatial and electronic attributes for interaction with a biological target. researchgate.net

Applications of 2h Chromene 6 Carboxylic Acid in Advanced Synthetic and Chemical Biology Research

Role as a Versatile Building Block in Complex Molecule Synthesis

The chemical architecture of 2H-Chromene-6-carboxylic acid, characterized by its reactive chromene core and a strategically placed carboxylic acid group, establishes it as a highly adaptable building block in organic synthesis. mdpi.comchemimpex.com This versatility allows chemists to construct a wide array of more complex molecular structures. The carboxylic acid functional group, in particular, enhances its solubility in polar solvents, making it a suitable reactant for reactions conducted in aqueous conditions. chemimpex.com

Precursor for Diverse Chemical Entities

This compound is a key starting material for the synthesis of a variety of chemical compounds with significant applications in pharmaceuticals, agrochemicals, and functional materials. chemimpex.com Its structure is a fundamental component in the synthesis of certain flavonoids, a class of natural products recognized for their antioxidant properties. mdpi.combiosynth.com The ability to modify its unique structure allows for the generation of derivatives with enhanced biological activity, positioning it as a crucial intermediate in the exploration of new therapeutic agents. mdpi.comchemimpex.com

One notable derivative is 2,2-dimethyl-2H-chromene-6-carboxylic acid, also known as Anofinic acid, which has been isolated from plant species and investigated for its potential biological activities. nih.gov

Synthesis of Heterocyclic Compounds

The 2H-chromene scaffold is instrumental in the construction of various heterocyclic systems. Research has demonstrated the synthesis of substituted-2-thioxo-chromen-1,3-oxazine linear compounds starting from derivatives of this compound, such as 7-hydroxy-2-oxo-2H-chromene-6-carboxylic acid. lookchem.com This highlights the utility of the chromene backbone in creating more complex, fused heterocyclic structures. These transformations underscore the compound's role as a foundational element for generating novel molecular frameworks with potential applications in medicinal chemistry.

Development of Chemical Probes for Biological Systems

The intrinsic fluorescence properties of the chromene scaffold make its derivatives attractive candidates for the development of chemical probes for bioimaging and biological system studies. biosynth.com While many fluorescent probes are based on the coumarin (B35378) (2-oxo-2H-chromene) core, the specific 6-carboxylic acid variant has noted fluorescence properties that are utilized in biomedical research for studying the cytosol in living cells. biosynth.com

Derivatives of the broader 2H-chromene-3-carboxylic acid family are often employed as fluorescent labels and probes. For instance, azetidine-substituted fluorescent compounds based on a chromene core are used as probes and tags for imaging molecules in living cells. google.com Although direct examples of probes synthesized from this compound are less common in the literature compared to its isomers, its fundamental structure is a key component of compounds designed for fluorescence-based applications.

Research in Functional Materials and Agrochemicals

The utility of this compound extends into the realms of material science and agricultural chemistry, where it serves as a valuable precursor.

In functional materials , the compound acts as a building block for creating advanced polymers that are used in coatings and adhesives. mdpi.comchemimpex.com Its ability to be incorporated into polymer chains can enhance the properties of the resulting materials. mdpi.com Furthermore, derivatives like 6,8-dichloro-2H-chromene-3-carboxylic acid are explored for their potential in dye and pigment formulations due to their stable chromophore structure. frontiersin.org Other related amino-substituted chromene carboxylic acids have been investigated for their use as fluorescent dyes in Organic Light Emitting Diodes (OLEDs) and as laser dyes.

In the field of agrochemicals , derivatives of 2H-chromene-carboxylic acid are utilized in the formulation of herbicides and fungicides. frontiersin.org For example, 2,2-dimethyl-2H-chromene-6-carboxylic acid is investigated for its potential role in developing natural pesticides due to its biological activity against plant pathogens. researchgate.net These applications aim to improve crop protection and yield by targeting specific pests and diseases effectively. frontiersin.org

Utilisation in Biochemical Research for Enzyme and Metabolic Pathway Studies

This compound and its derivatives are employed in biochemical research to investigate enzyme inhibition and to study metabolic pathways, which can provide valuable insights into disease mechanisms and potential therapeutic targets. mdpi.comchemimpex.combiosynth.com

Research has shown that derivatives of this compound exhibit inhibitory activity against various enzymes. For instance, trans-3,4-dihydro-3,4-dihydroxy-anofinic acid, a derivative of 2,2-dimethyl-2H-chromene-6-carboxylic acid, has shown potent acetylcholinesterase inhibitory activity. google.com In other studies, hydroxy-substituted chromene-carboxylic acids have been evaluated for their ability to inhibit phosphoinositide 3-kinases (PI3K), with some derivatives showing moderate activity. lookchem.com Furthermore, 7-hydroxy-2-oxo-2H-chromene-6-carboxylic acid demonstrated partial inhibition of collagen-induced human platelet aggregation. lookchem.com The core structure is also a target for developing inhibitors of carbonic anhydrase isoforms associated with tumors.

A naturally occurring derivative, Piperochromenoic acid, is recognized in the Human Metabolome Database and is associated with fatty acid and lipid metabolism pathways. This connection highlights the relevance of the this compound scaffold in biological metabolic processes.

Natural Occurrence and Biosynthetic Pathways of Chromene 6 Carboxylic Acids

Isolation from Plant and Fungal Sources

Chromene derivatives, including those with a carboxylic acid moiety, have been identified in various plant and fungal species. Notably, research has led to the isolation of these compounds from sources such as the plant Peperomia serpens and the complex bee product, Brazilian Propolis. Fungi have also been identified as a source of chromene carboxylic acid derivatives.

Peperomia serpens

Chromatographic analysis of extracts from the leaves of Peperomia serpens (family Piperaceae) has yielded several chromene compounds. Among them is 5-hydroxy-8-(3'-methyl-2'-butenyl)-2,2,7-trimethyl-2H-1-chromene-6-carboxylic acid , a structurally related derivative of the core compound of interest. researchgate.net The isolation of this compound underscores the role of the Peperomia genus as a source of polyketide-derived chromenes.

Brazilian Propolis

Brazilian propolis, a resinous substance produced by honeybees from plant exudates, is a chemically diverse natural product. researchgate.net Its composition varies depending on the local flora. researchgate.net Brazilian green propolis, in particular, is known to contain a variety of phenolic compounds, including prenylated cinnamic acid derivatives and flavonoids, with some bearing a chromene ring. dp.techjlu.edu.cn While a wide array of constituents has been identified, chromene derivatives are a recognized class of compounds within this complex mixture. smolecule.com For instance, 2,2-dimethylchromene-6-(E)-propenoic acid has been isolated from Brazilian green propolis. nih.gov

Fungal Sources

Fungi are prolific producers of secondary metabolites with diverse chemical structures. The marine sponge-associated fungus Penicillium erubescens has been found to produce a novel chromone (B188151) derivative, 7-hydroxy-6-methoxy-4-oxo-3-[(1E)-3-oxobut-1-en-1-yl]-4H-chromene-5-carboxylic acid . researchgate.net Another fungus, Curvularia fallax, has been reported to produce anofinic acid (another name for 2,2-dimethyl-2H-chromene-6-carboxylic acid). nih.gov The isolation of these compounds highlights fungi as a significant source of structurally complex chromene-6-carboxylic acid derivatives.

Table 1: Natural Sources of 2H-Chromene-6-carboxylic Acid and its Derivatives

Natural Source Compound Name Reference
Peperomia serpens 5-hydroxy-8-(3'-methyl-2'-butenyl)-2,2,7-trimethyl-2H-1-chromene-6-carboxylic acid researchgate.net
Brazilian Green Propolis 2,2-dimethylchromene-6-(E)-propenoic acid nih.gov
Penicillium erubescens 7-hydroxy-6-methoxy-4-oxo-3-[(1E)-3-oxobut-1-en-1-yl]-4H-chromene-5-carboxylic acid researchgate.net
Curvularia fallax Anofinic acid (2,2-dimethyl-2H-chromene-6-carboxylic acid) nih.gov
Piper mollicomum Anofinic acid (2,2-dimethyl-2H-chromene-6-carboxylic acid) nih.gov
Piper lhotzkyanum Anofinic acid (2,2-dimethyl-2H-chromene-6-carboxylic acid) nih.gov

Presence in Natural Product Classes

The this compound framework is an integral part of several major classes of natural products, most notably flavonoids and coumarins. These compounds are widespread in the plant kingdom and are recognized for their diverse biological activities.

Flavonoids

Flavonoids are a large class of plant secondary metabolites characterized by a C6-C3-C6 skeleton. Prenylated flavonoids, in particular, can feature a 2,2-dimethyl-2H-chromene ring system. unesp.br This occurs when a prenyl group attached to the flavonoid backbone undergoes cyclization with an adjacent hydroxyl group. While not all flavonoids contain this moiety, the chromene ring is a significant structural variation within this class. An example of a nitrogen-containing flavonoid with a chromene-6-carboxylic acid core is 8-(amino(4-isopropylphenyl)methyl)-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4-oxo-4H-chromene-6-carboxylic acid , which was isolated from cumin seeds (Cuminum cyminum). semanticscholar.org

Coumarins

Coumarins are a class of benzopyran-2-one natural products that are widely distributed in the plant kingdom. solubilityofthings.com The 2-oxo-2H-chromene-6-carboxylic acid is a coumarin (B35378) derivative. scispace.comnih.gov Prenylated coumarins are a significant subclass where a prenyl group is attached to the coumarin nucleus. solubilityofthings.comrsc.org This prenylation can lead to the formation of a dimethylpyran ring, resulting in a chromene structure. The biosynthesis of these prenylated coumarins involves the action of prenyltransferases that attach isoprenoid units to the coumarin scaffold. nih.gov

Xanthones

Xanthones, which have a dibenzo-γ-pyrone nucleus, are another class of natural products where chromene-related structures can be found. While not a direct derivative, the biosynthetic pathways of xanthones share common precursors with other phenolic compounds, and structural modifications can lead to related heterocyclic systems. For example, a study on the fungus Alternaria sonchi led to the isolation of xanthone (B1684191) derivatives with a carboxylic acid group, such as methyl 8-dihydroxy-3-methyl-4-chloro-9-oxo-9H-xanthene-1-carboxylate .

Table 2: Presence of Chromene-6-carboxylic Acid Scaffolds in Natural Product Classes

Natural Product Class General Description Relevance of Chromene-6-carboxylic Acid
Flavonoids Plant secondary metabolites with a C6-C3-C6 skeleton. Prenylated flavonoids can contain a 2,2-dimethyl-2H-chromene ring system formed by cyclization of a prenyl group. unesp.brsemanticscholar.org
Coumarins Benzopyran-2-one natural products found widely in plants. 2-Oxo-2H-chromene-6-carboxylic acid is a coumarin derivative. Prenylation of the coumarin scaffold can lead to chromene structures. solubilityofthings.comscispace.comnih.gov
Xanthones Natural products with a dibenzo-γ-pyrone nucleus. Share biosynthetic precursors with other phenolic compounds, and related heterocyclic structures can be formed.

Proposed Biosynthetic Routes to this compound Scaffolds

The biosynthesis of the this compound scaffold is believed to proceed through the modification of common metabolic precursors. While the exact pathway for this specific compound is not fully detailed in the literature, insights can be drawn from the biosynthesis of structurally related chromenes and prenylated phenolic compounds.

The formation of the 2,2-dimethyl-2H-chromene ring is generally understood to arise from the prenylation of a phenolic precursor followed by cyclization. The prenyl unit, typically dimethylallyl pyrophosphate (DMAPP), is derived from either the mevalonate (B85504) (MVA) pathway or the methylerythritol phosphate (B84403) (MEP) pathway.

A study on the biosynthesis of methyl 2,2-dimethyl-2H-1-chromene-6-carboxylate in Piper aduncum indicated that both the MVA and MEP pathways contribute to the formation of the isoprene (B109036) units. dp.tech The proposed route involves the enzymatic prenylation of a benzoic acid derivative, likely p-hydroxybenzoic acid, to form a prenylated intermediate. This intermediate then undergoes cyclization to form the chromene ring. The carboxylic acid group may already be present on the phenolic precursor or could be formed through oxidation at a later stage.

The key steps in the proposed biosynthetic pathway are:

Formation of a Phenolic Precursor: The pathway likely starts with a simple phenolic acid, such as p-hydroxybenzoic acid, which is derived from the shikimate pathway.

Prenylation: A prenyltransferase enzyme catalyzes the attachment of a dimethylallyl pyrophosphate (DMAPP) group to the aromatic ring of the phenolic precursor.

Cyclization: The prenylated intermediate undergoes an intramolecular cyclization, where the hydroxyl group of the phenol (B47542) attacks the double bond of the prenyl side chain, forming the pyran ring of the chromene system.

Further Modifications: Subsequent enzymatic reactions, such as oxidation of a methyl group to a carboxylic acid, can lead to the final this compound structure.

The biosynthesis of prenylated coumarins follows a similar logic, starting from a coumarin nucleus that is then prenylated and may undergo subsequent cyclization. nih.gov

Advanced Analytical Methodologies for Research on 2h Chromene 6 Carboxylic Acid

Development of Quantitative Analytical Methods for Research Samples

The quantification of "2H-Chromene-6-carboxylic acid" in research samples relies on advanced chromatographic techniques that offer high sensitivity and selectivity. While specific validated methods for this particular analyte are not extensively published, the general principles for the analysis of chromene derivatives and carboxylic acids are well-established and directly applicable. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary methods employed for the quantitative analysis of such compounds. rsc.orgresearchgate.net

A typical quantitative method involves the development of a reverse-phase HPLC (RP-HPLC) protocol, often coupled with a UV detector or a mass spectrometer. The carboxylic acid functional group allows for effective separation on C18 columns with an acidic mobile phase, which typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), with a small percentage of an acid such as formic acid or acetic acid to ensure the analyte is in its protonated form. nih.govresearchgate.net

For enhanced sensitivity and selectivity, especially in complex matrices, LC coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice. rsc.orgmdpi.com This technique provides structural information and allows for quantification at very low concentrations through methods like multiple reaction monitoring (MRM). Derivatization of the carboxylic acid group can also be employed to improve chromatographic behavior and ionization efficiency in the mass spectrometer. nih.govnih.gov

Method validation for quantitative analysis would typically involve assessing linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ) to ensure the reliability of the results.

Table 1: Representative HPLC Method Parameters for Quantitative Analysis of this compound

ParameterValue/Condition
Chromatographic System High-Performance Liquid Chromatography (HPLC)
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at 254 nm
Retention Time (Hypothetical) ~ 6.5 minutes

Application as a Standard Reference Material in Research Studies

"this compound" is utilized as a standard reference material in various research and testing applications. Its availability from accredited suppliers of certified reference materials (CRMs), such as Cerilliant, underscores its role in ensuring the accuracy and reliability of analytical measurements. aoac.orgcerilliant.com

As a reference standard, this compound is crucial for:

Method Validation: It is used to validate analytical methods by determining parameters such as accuracy, precision, and linearity.

Instrument Calibration: A precisely weighed amount of the standard is used to prepare calibration curves, which are essential for the quantification of the analyte in unknown samples.

Quality Control: It serves as a quality control material to monitor the performance of analytical methods over time and across different laboratories.

A notable application is in the field of cannabinoid analysis. The AOAC International, a globally recognized standards-developing organization, lists "this compound" (CAS 20408-52-0) as a desirable analyte in its Standard Method Performance Requirements (SMPRs) for the quantitation of cannabinoids in various matrices, including plant materials and edible chocolates. aoac.orgaoac.org In this context, it serves as a reference material to ensure that laboratories can accurately identify and quantify a range of cannabinoid-related compounds.

The certificate of analysis for a reference standard of "this compound" provides critical data regarding its purity and identity, which are established using a combination of analytical techniques such as NMR, HPLC, and mass spectrometry. bldpharm.com

Table 2: Profile of this compound as a Research Reference Material

PropertyDescription
Compound Name This compound
CAS Number 527681-43-2 / 20408-52-0
Molecular Formula C₁₀H₈O₃
Molecular Weight 176.17 g/mol
Purity (Typical) ≥98% (as determined by HPLC) cymitquimica.com
Common Analytical Techniques for Characterization HPLC, LC-MS, NMR bldpharm.com
Primary Application as a Standard Calibration, Method Validation, Quality Control aoac.org
Field of Use Cannabinoid analysis, general organic synthesis

Q & A

Q. What are the recommended synthetic routes for 2H-chromene-6-carboxylic acid and its derivatives?

The synthesis of this compound derivatives typically involves cyclization reactions or functional group transformations. For example, derivatives like 4-amino-2-oxo-2H-chromene can be synthesized by reacting 4-hydroxy-2-oxo-2H-chromene with ammonium acetate at 130°C . Carboxylic acid derivatives often require acid-catalyzed esterification or hydrolysis steps, with careful control of reaction conditions (e.g., solvent polarity, temperature) to optimize yield . Characterization should include NMR, IR, and melting point analysis to confirm purity and structure .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

Key characterization methods include:

  • Spectroscopy : Use 1H^1H-NMR and 13C^{13}C-NMR to confirm substituent positions and chromene ring integrity. IR spectroscopy helps identify carboxylic acid (-COOH) and chromene carbonyl (C=O) groups .
  • Thermal Analysis : Determine melting points (e.g., 267–270°C for 6-methylchromone-2-carboxylic acid) to assess purity .
  • Chromatography : HPLC or TLC to monitor reaction progress and isolate intermediates .

Advanced Research Questions

Q. How can conflicting biological activity data for this compound derivatives be resolved?

Discrepancies in antimicrobial or anticancer activity studies may arise from variations in assay conditions (e.g., bacterial strains, cell lines) or compound purity. To address this:

  • Standardize Assays : Use established protocols (e.g., CLSI guidelines) for antimicrobial testing and include positive/negative controls .
  • Validate Purity : Ensure compounds are ≥95% pure via HPLC and elemental analysis .
  • Meta-Analysis : Apply systematic review methodologies to compare datasets, accounting for variables like solvent effects or exposure times .

Q. What experimental strategies can elucidate the mechanism of action of this compound in biological systems?

Advanced approaches include:

  • Molecular Docking : Screen derivatives against target proteins (e.g., bacterial gyrase or cancer-related kinases) to predict binding affinities .
  • Metabolomics : Track metabolic changes in treated cells using LC-MS to identify pathways affected by the compound .
  • Kinetic Studies : Measure enzyme inhibition constants (KiK_i) under varied pH and temperature conditions to probe reaction mechanisms .

Q. How can researchers optimize reaction conditions to improve yields of this compound derivatives?

Employ a Design of Experiments (DoE) approach:

  • Parameter Screening : Test variables like catalyst type (e.g., POCl₃ for cyclization), solvent (polar vs. nonpolar), and reaction time .
  • Response Surface Methodology : Model interactions between variables to identify optimal conditions .
  • Scale-Up Validation : Reproduce small-scale successes in pilot reactors while monitoring for byproduct formation .

Methodological Guidance

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?

  • Nonlinear Regression : Fit data to sigmoidal curves (e.g., log[inhibitor] vs. response) to calculate IC₅₀/EC₅₀ values .
  • ANOVA with Post-Hoc Tests : Compare multiple derivatives’ bioactivities while controlling for false positives .
  • Survival Analysis : For in vivo anticancer studies, use Kaplan-Meier plots and Cox proportional hazards models .

Q. How should researchers address reproducibility challenges in synthesizing this compound?

  • Detailed Protocols : Document all steps, including purification methods (e.g., column chromatography gradients) .
  • Open Data Practices : Share raw spectral data and reaction logs in repositories to enable cross-validation .
  • Collaborative Verification : Partner with independent labs to replicate key findings .

Critical Analysis & Reporting

Q. What strategies are effective for reconciling contradictory structural data from different studies?

  • Crystallographic Validation : Resolve ambiguities in substituent positioning via X-ray diffraction .
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values to verify proposed structures .
  • Systematic Reviews : Aggregate and critically appraise literature using PRISMA guidelines to identify consensus or gaps .

Q. How can researchers design robust structure-activity relationship (SAR) studies for this compound derivatives?

  • Diverse Substituent Libraries : Synthesize analogs with variations at positions 2, 4, and 6 to probe electronic and steric effects .
  • Multivariate Analysis : Use PCA or cluster analysis to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity .
  • In Silico QSAR Models : Train machine learning algorithms on experimental data to predict novel active compounds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.